sodium taurocholate
Description
Academic Context of Sodium Taurocholate as a Conjugated Bile Acid
This compound is a primary conjugated bile acid that plays a fundamental role in the digestive physiology of many vertebrates, particularly carnivorous animals. drugbank.comnih.gov Bile acids are steroid acids synthesized in the liver from cholesterol. wikipedia.org this compound is the product of the conjugation of cholic acid, a primary bile acid, with the amino acid taurine (B1682933). nih.govwikipedia.org This conjugation process, which occurs in liver cells, involves the formation of an amide bond between the carboxyl group of cholic acid and the amino group of taurine. youtube.com The resulting taurocholic acid is then typically found as its sodium salt, this compound. wikipedia.org
The conjugation with taurine significantly alters the physicochemical properties of the bile acid. It lowers the pKa of the molecule, ensuring that it remains ionized as a salt across a wide range of physiological pH levels found in the duodenum and small intestine. This ionization increases its water solubility and reduces its ability to passively diffuse across cell membranes, which is crucial for its function. nih.govnih.gov This characteristic makes this compound an effective biological detergent, a property central to its physiological function. drugbank.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Alternate Names | Taurocholic Acid, Sodium Salt; Cholaic Acid; Cholyltaurine |
| CAS Number | 145-42-6 |
| Molecular Formula | C₂₆H₄₄NNaO₇S |
| Molecular Weight | 537.69 g/mol |
| Appearance | Yellowish, deliquescent crystalline solid |
| Solubility | Very soluble in water and ethanol |
Data sourced from references drugbank.comwikipedia.orgscbt.comnih.gov
Overview of this compound's Significance in Biological Systems Research
The significance of this compound in biological research is extensive, stemming from its well-defined physiological roles and its properties as a biological surfactant. Its applications span digestive physiology, membrane transport, pharmaceutical sciences, and disease modeling.
In digestive physiology , this compound is paramount for the emulsification of dietary fats. wikipedia.orgbohrium.com It breaks down large lipid globules into smaller droplets, increasing the surface area for the action of digestive enzymes like pancreatic lipase (B570770). bohrium.comyoutube.com Research has shown that the presence of this compound can significantly increase the activity of lipases. researchgate.net Furthermore, it plays a critical role in the formation of mixed micelles with the products of fat digestion (e.g., fatty acids and monoglycerides), which facilitates their absorption across the intestinal wall. nih.govmdpi.com
In the fields of membrane biology and biochemistry , this compound is widely used as a detergent to solubilize lipids and extract membrane-bound proteins without denaturation. scbt.com Its amphipathic nature allows it to interact with and disrupt lipid bilayers, a property that is harnessed in research to study membrane protein function and structure. nih.gov A key area of investigation is its transport via the sodium-taurocholate cotransporting polypeptide (NTCP), a protein predominantly expressed on the surface of liver cells (hepatocytes). uzh.ch NTCP is responsible for the uptake of conjugated bile salts from the portal blood back into the liver, a critical step in their enterohepatic circulation. uzh.ch
In pharmaceutical sciences , the unique properties of this compound are exploited for drug delivery. It is investigated as a permeation enhancer, capable of increasing the absorption of drugs across biological membranes. nih.govmdpi.com Research has demonstrated its utility in creating more stable and effective drug delivery vehicles. nih.gov For instance, it has been used in coamorphous systems to enhance the physical stability and dissolution of poorly soluble drugs. nih.gov It is also incorporated into micellar and liposomal drug delivery systems to improve drug loading and potentially target specific tissues. nih.govnih.gov
In virology and disease modeling , this compound and its transport system have become a major focus. Groundbreaking research identified the sodium-taurocholate cotransporting polypeptide (NTCP) as a functional cellular receptor for both the Hepatitis B virus (HBV) and Hepatitis D virus (HDV). nih.govnih.govmdpi.com This discovery has been a milestone, providing crucial insights into the life cycle of these viruses and opening new avenues for the development of antiviral therapies that target this specific entry pathway. nih.govnih.gov Additionally, this compound is used in animal studies to induce specific pathological conditions, such as acute pancreatitis, allowing researchers to investigate the mechanisms of disease and test potential treatments. medchemexpress.com
Finally, in metabolic regulation , this compound is an important signaling molecule. It participates in the negative feedback regulation of bile acid synthesis in the liver. nih.gov Studies in animal models have shown that taurocholate is a more potent inhibitor of hepatic bile salt synthesis than its unconjugated precursor, cholic acid, highlighting the importance of the conjugation process in metabolic control. nih.gov
Table 2: Summary of this compound's Role in Key Research Areas
| Research Area | Role of this compound | Key Research Findings |
|---|---|---|
| Digestive Physiology | Emulsification and absorption of lipids | Acts as a biological surfactant to break down fats and form micelles, enhancing the activity of digestive lipases. bohrium.comresearchgate.net |
| Membrane Transport | Substrate for the NTCP transporter | Uptake into hepatocytes is primarily mediated by the sodium-dependent transporter NTCP, which works against a concentration gradient. uzh.ch |
| Pharmaceutical Science | Drug delivery and permeation enhancement | Improves the stability and dissolution of drugs in coamorphous systems and is used in micellar carriers to enhance drug delivery. nih.govnih.gov |
| Virology | Host-pathogen interaction | The NTCP transporter, which imports this compound into liver cells, is a functional receptor for Hepatitis B and D viruses. nih.govnih.gov |
| Disease Modeling | Induction of pancreatitis | Administration in animal models can induce acute pancreatitis, providing a system to study the disease. medchemexpress.com |
| Metabolic Regulation | Feedback inhibition of bile acid synthesis | Taurocholate is a more potent suppressor of its own synthesis in the liver compared to unconjugated cholic acid. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWGJBVLPIOOH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145-42-6 | |
| Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium N-choloyltaurinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Transport and Disposition of Sodium Taurocholate
Enterohepatic Circulation Pathways of Sodium Taurocholate
The enterohepatic circulation is a highly efficient pathway that ensures the conservation of the body's bile acid pool. After being synthesized in the liver and secreted into the bile, this compound aids in fat digestion in the small intestine. The majority is then reabsorbed in the terminal ileum and transported back to the liver via the portal vein. Upon reaching the liver, it is rapidly and efficiently extracted from the portal blood by hepatocytes for re-secretion into the bile. This cyclical process involves sophisticated uptake and secretion mechanisms at the level of the individual hepatocyte.
Biliary Secretion from Hepatocytes
The primary transporter responsible for the secretion of monovalent conjugated bile salts, including this compound, from the hepatocyte into the bile is the Bile Salt Export Pump (BSEP), also known as ABCB11. mdpi.comtandfonline.com BSEP is a member of the ATP-binding cassette (ABC) transporter superfamily and is exclusively located on the canalicular membrane of hepatocytes. oup.comnih.gov
BSEP utilizes the energy derived from ATP hydrolysis to actively pump bile salts into the bile canaliculus, a process that can achieve a bile salt concentration in the bile that is 100- to 1000-fold higher than in the hepatocyte. researchgate.net This powerful transport activity is the major driving force for bile salt-dependent bile flow. mdpi.comuzh.ch
The function of BSEP is highly specific for bile salts, and its proper function is essential for maintaining bile flow and preventing the accumulation of cytotoxic bile acids within the hepatocyte. tandfonline.comtandfonline.com Genetic mutations in the ABCB11 gene can lead to various forms of cholestatic liver disease due to impaired bile salt secretion. mdpi.comnih.gov
| Feature | Description | References |
|---|---|---|
| Full Name | Bile Salt Export Pump | mdpi.comtandfonline.com |
| Gene Symbol | ABCB11 | mdpi.comnih.gov |
| Location | Canalicular (apical) membrane of hepatocytes | oup.comnih.gov |
| Function | ATP-dependent efflux of monovalent conjugated bile salts into bile | researchgate.netuzh.ch |
| Transport Mechanism | Primary active transport | nih.gov |
| Energy Source | ATP hydrolysis | nih.gov |
| Physiological Role | Major driver of bile salt-dependent bile flow; rate-limiting step in bile secretion | mdpi.comtandfonline.com |
Intestinal Reabsorption Mechanisms
The reabsorption of this compound from the intestinal lumen is a two-step process involving transporters on the apical and basolateral membranes of the enterocytes in the terminal ileum.
The initial and rate-limiting step in the intestinal reclamation of this compound is its uptake across the apical membrane of enterocytes in the terminal ileum. This process is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2. nih.govsolvobiotech.com ASBT is a member of the solute carrier family 10 and is highly expressed in the terminal ileum. nih.gov This transporter harnesses the inwardly directed sodium gradient, established by the Na+/K+-ATPase, to drive the uptake of bile acids from the intestinal lumen into the enterocyte. nih.gov The dependence on a sodium gradient is absolute; in the absence of sodium, the transport of taurocholate is negligible. nih.gov The affinity of human ASBT for taurocholate has been reported with Km values of approximately 12 µM. researchgate.net Inherited mutations in the ASBT gene can lead to primary bile acid malabsorption, a condition characterized by chronic diarrhea and steatorrhea, highlighting the transporter's crucial role in bile acid homeostasis. nih.gov
Once inside the enterocyte, this compound is transported across the basolateral membrane into the portal circulation. This efflux is primarily mediated by the Organic Solute Transporter alpha and beta (OSTα/OSTβ), a heterodimeric transporter. Both the OSTα and OSTβ subunits are required for a functional transporter complex to be expressed on the basolateral membrane. OSTα/OSTβ functions as a facilitated, sodium-independent transporter, moving bile acids down their concentration gradient from the enterocyte into the portal blood. The expression of OSTα/OSTβ is highest in the ileum, mirroring the expression pattern of ASBT. This coordinated expression ensures the efficient transcellular transport of bile acids across the enterocyte. Studies in mice lacking the Ostα gene have demonstrated a significant reduction in the intestinal absorption of taurocholate, confirming the essential role of this transporter in the final step of bile acid reabsorption.
Molecular and Cellular Mechanisms of this compound Transport
The transport of this compound across the enterocyte is a finely tuned process governed by specific molecular and cellular mechanisms that ensure its efficiency and regulation.
The cotransport of sodium ions and taurocholate by ASBT is an electrogenic process, meaning it results in a net movement of positive charge into the cell. nih.govnih.govnih.gov This is due to a coupling stoichiometry of 2:1, where two sodium ions are transported for every one molecule of taurocholate. nih.govsolvobiotech.combioivt.com The influx of two positive charges with each transport cycle leads to the depolarization of the enterocyte membrane potential. nih.govnih.gov This electrogenic nature is a key feature of ASBT-mediated transport and distinguishes it from electroneutral transport processes. The movement of more than one sodium ion per taurocholate molecule provides a strong electrochemical driving force for the uphill transport of bile acids into the cell against their concentration gradient. nih.gov
The transport of this compound by ASBT exhibits saturation kinetics, a characteristic feature of carrier-mediated transport. This means that as the concentration of taurocholate increases, the rate of transport also increases until it reaches a maximum velocity (Vmax), at which point the transporter is saturated. researchgate.netnih.gov The concentration of taurocholate at which the transport rate is half of Vmax is known as the Michaelis-Menten constant (Km), which is a measure of the transporter's affinity for its substrate. researchgate.netcapes.gov.br Studies using various experimental systems have reported different Km values for taurocholate transport by ASBT, reflecting differences in species and experimental conditions.
| System | Km (µM) | Vmax (pmol/mg protein/min) |
| Human ASBT in CHO cells researchgate.net | 12 | 2740 |
| Rat Liver Sinusoidal Vesicles researchgate.net | 56 | - |
| BSEP-overexpressing Sf9 vesicles researchgate.net | 17.8 | 286.2 |
Tracer exchange is another phenomenon observed in studies of taurocholate transport. This occurs when the presence of unlabeled taurocholate on one side of the membrane stimulates the transport of radiolabeled taurocholate across the membrane. nih.govresearchgate.net This counter-transport effect is consistent with a carrier-mediated mechanism where the transporter can move in both directions and its binding sites can be occupied by substrate from either side of the membrane. nih.gov
The activity and expression of the key transporters involved in this compound disposition, ASBT and OSTα/OSTβ, are tightly regulated to maintain bile acid homeostasis. A primary regulator is the intracellular concentration of bile acids themselves. Bile acids are ligands for the nuclear farnesoid X receptor (FXR). solvobiotech.comnih.gov When bile acid levels in the enterocyte are high, FXR is activated, which in turn upregulates the expression of OSTα and OSTβ to facilitate their efflux. solvobiotech.comphysiology.orgresearchgate.net
The activity of ASBT can also be regulated by post-translational modifications, such as phosphorylation. For instance, activation of protein kinase C (PKC) has been shown to decrease ASBT activity by reducing the maximal velocity (Vmax) of transport. nih.gov This inhibition is associated with a decrease in the amount of ASBT protein present on the cell surface, suggesting that PKC activation leads to the internalization of the transporter. nih.gov
Regulation of Transporter Activity and Expression
Protein Kinase C (PKC) Induced Endocytosis of NTCP
The Na+-taurocholate cotransporting polypeptide (NTCP), a key transporter responsible for the uptake of conjugated bile salts like this compound from the blood into hepatocytes, is subject to rapid, short-term regulation through vesicular trafficking. physiology.org One of the primary mechanisms for the downregulation of NTCP at the cell surface is endocytosis, a process significantly influenced by Protein Kinase C (PKC). physiology.orgresearchgate.net
Activation of specific PKC isoforms, namely the Ca2+-dependent conventional PKCs (cPKCs), triggers the internalization or "retrieval" of NTCP from the sinusoidal plasma membrane into intracellular vesicles. physiology.orgnih.gov This process has been demonstrated in studies using PKC activators such as phorbol esters (e.g., Phorbol Myristate Acetate - PMA) and thymeleatoxin, which lead to a measurable decrease in NTCP at the cell surface and a corresponding formation of intracellular vesicles containing the transporter. physiology.orgresearchgate.net
This PKC-mediated endocytosis is a specific and regulated process. It is dependent on clathrin, a protein crucial for forming coated pits during endocytosis. nih.gov Furthermore, the internalization mechanism relies on a specific dileucine motif located in the third intracellular loop of the NTCP protein, which is essential for its trafficking. nih.gov Mutation of potential phosphorylation sites (Thr225 and Ser226) near this motif has been shown to inhibit PKC-mediated endocytosis, highlighting the role of phosphorylation in this regulatory event. nih.gov
The physiological consequence of this process is a rapid reduction in the liver's capacity to take up bile salts from the circulation. Research has quantified this effect, showing that PKC activation can reduce the cell surface expression of NTCP by approximately 36% and decrease bile salt uptake by about 25%. physiology.orgnih.govphysiology.org This mechanism serves as a protective response, shielding hepatocytes from the cytotoxic effects of high intracellular bile salt concentrations, such as those posed by taurolithocholate sulfate. physiology.orgnih.gov The process is reversible and can be blocked by general PKC inhibitors like Bisindolylmaleimide I (BIM I) and selective cPKC inhibitors such as Gö6976, confirming the central role of this kinase family in the acute regulation of NTCP. physiology.orgresearchgate.netnih.gov
| Compound | Mechanism of Action | Effect on NTCP Surface Expression | Effect on Taurocholate Uptake |
|---|---|---|---|
| Phorbol Myristate Acetate (PMA) | PKC Activator | Reduced by ~36% physiology.orgnih.govphysiology.org | Decreased by ~25% physiology.orgnih.gov |
| Thymeleatoxin | cPKC Activator | Reduced physiology.orgresearchgate.net | Decreased |
| Bisindolylmaleimide I (BIM I) | PKC Inhibitor | Blocks PMA-induced reduction physiology.orgresearchgate.net | Prevents PMA-induced decrease |
| Gö6976 | cPKC-selective Inhibitor | Blocks PMA-induced reduction physiology.orgnih.gov | Prevents PMA-induced decrease |
Transcriptional and Post-Translational Control of Bile Salt Transporters
The expression and function of bile salt transporters, including NTCP and the canalicular bile salt export pump (BSEP), are tightly controlled through a multi-layered system of transcriptional and post-translational regulation. physiology.orgphysiology.orgnih.govnih.gov This ensures that bile salt homeostasis is maintained and allows the liver to adapt to various physiological and pathological states, such as cholestasis. physiology.orgphysiology.org
Transcriptional Regulation
Transcriptional control involves the regulation of gene expression, thereby determining the rate at which new transporter proteins are synthesized. This level of regulation is largely mediated by a network of nuclear hormone receptors that sense intracellular concentrations of bile salts and other lipids. physiology.orgphysiology.org
A central pathway in the transcriptional control of NTCP involves the farnesoid X receptor (FXR), which functions as an intracellular bile acid sensor. nih.gov When bile acid levels rise, they bind to and activate FXR. Activated FXR then induces the expression of a transcriptional repressor known as the small heterodimer partner (SHP). nih.gov SHP, in turn, inhibits the activity of several other key transcription factors that are required to promote NTCP gene expression, including the retinoid X receptor-alpha (RXRα)-retinoic acid receptor (RAR) heterodimer, hepatocyte nuclear factor 1-alpha (HNF-1α), and hepatocyte nuclear factor 4-alpha (HNF-4α). nih.gov This cascade forms a negative feedback loop where high bile acid levels suppress the synthesis of their own uptake transporter, NTCP, to prevent further accumulation in hepatocytes. nih.gov Other factors, including the signal transducer and activator of transcription 5 (STAT5) and glucocorticoids, have also been identified as positive regulators of NTCP transcription. nih.gov
| Regulator | Type | Effect on NTCP Gene Expression | Mediating Factor(s) |
|---|---|---|---|
| Bile Acids (High Levels) | Endogenous Ligand | Decrease | FXR, SHP nih.gov |
| HNF-1α / HNF-4α | Transcription Factor | Increase | Direct binding to promoter nih.gov |
| Glucocorticoids | Hormone | Increase | Glucocorticoid Receptor (GR) nih.gov |
| STAT5 | Transcription Factor | Increase | Direct binding to promoter nih.gov |
| IL-6 / IL-1β | Pro-inflammatory Cytokine | Decrease | Suppression of HNF1α/HNF4α and RAR/RXR nih.gov |
Post-Translational Control
Post-translational modifications (PTMs) are changes made to proteins after they have been synthesized, providing a mechanism for rapid and dynamic regulation of transporter activity and localization. nih.govnih.govwikipedia.org These modifications can include phosphorylation, glycosylation, and ubiquitination, which can alter a transporter's stability, kinetic properties, or its location within the cell. nih.govnih.gov
For bile salt transporters, a critical form of post-translational regulation is the control of their trafficking to and from the plasma membrane. nih.govphysiology.org As discussed previously, PKC-mediated endocytosis is a key post-translational mechanism that removes NTCP from the cell surface. physiology.org Conversely, other signaling pathways can promote the insertion of NTCP into the membrane. For instance, signaling molecules like cyclic AMP (cAMP) can stimulate the translocation of NTCP from intracellular stores to the plasma membrane, thereby increasing bile salt uptake capacity. nih.govphysiology.org This process is complex, involving the phosphatidylinositol-3-kinase (PI3K) and protein kinase B (PKB) signaling pathways. nih.govphysiology.org
This compound (NaTC) is a conjugated bile salt that plays a significant role in various biochemical and cellular processes, particularly within the gastrointestinal tract. As an amphiphilic molecule, it possesses both hydrophilic and hydrophobic regions, enabling it to form micelles and interact with biological membranes. srce.hriapchem.orgub.edu These properties are central to its functions in lipid digestion and absorption, as well as its effects on cellular structures and enzyme activity.
Biochemical and Cellular Interactions of Sodium Taurocholate
Micellar Formation and Solubilization Properties of Sodium Taurocholate In aqueous solutions above a certain concentration, this compound molecules aggregate to form micelles.srce.hriapchem.orgub.eduThis micellar formation is crucial for its biological roles, particularly in the solubilization and transport of lipids and other hydrophobic molecules.srce.hriapchem.orgub.edu
Critical Micelle Concentration (CMC) Determination and Influencing Factors in Biorelevant Media The Critical Micelle Concentration (CMC) is the threshold concentration above which surfactant molecules like this compound begin to form micelles. For this compound, the reported CMC values can vary, generally falling within the range of 3 to 11 mM.researchgate.netsigmaaldrich.comfarmaciajournal.comSome literature suggests a range of 3-5 mM, while other studies indicate values between 8 and 12 mM or even 1 to 12 mM.srce.hrub.eduresearchgate.netsigmaaldrich.comfarmaciajournal.comThere is also discussion regarding whether taurocholate exhibits a distinct CMC or undergoes a more gradual aggregation process.farmaciajournal.com
The determination of CMC can be performed using various techniques, including fluorescence measurements with appropriate probes. srce.hriapchem.orgnih.goviapchem.org Studies using fluorescence spectroscopy with probes like propranolol (B1214883) and tetracaine (B1683103) have been found to satisfactorily evaluate the micellization parameters of bile salts like NaTC. srce.hriapchem.orgnih.gov Nonpolar probes such as pyrene (B120774) and naphthalene (B1677914) can yield more complex results due to confluent processes. srce.hriapchem.orgnih.gov
Factors influencing the CMC of this compound, particularly in biorelevant media that mimic the conditions of the gastrointestinal tract, include ionic strength and the presence of other lipids. srce.hriapchem.orgub.eduub.edu Biorelevant conditions, such as those found in maleic buffer (pH 6.5, I = 120 mM) mimicking fasted-state intestinal fluids, have been shown to favor NaTC micellization, resulting in lower CMC values (e.g., 7.0 mM) compared to pure water (e.g., 10.5 mM). srce.hriapchem.orgnih.gov The higher ion concentration in biorelevant media is thought to decrease the repulsion between the polar regions of NaTC molecules, promoting micelle formation. srce.hr The presence of components like lecithin (B1663433) or oils can also influence surfactant aggregation. ub.edu Temperature is another factor influencing the aggregation number of bile salts, with CMC tending to decrease with increasing temperature up to a certain point (around 303 K), beyond which it may increase. researchgate.net Conjugated bile salts like NaTC tend to have lower CMCs than their unconjugated forms. researchgate.net
Here is a table summarizing some reported CMC values for this compound in different media:
| Medium | Temperature (°C) | Ionic Strength (mM) | CMC (mM) | Method |
| Ultrapure water | Not specified | Not specified | 4-7 | Pyrene fluorescence |
| Water | 20-25 | Not specified | 8-12 | Fluorescence (various probes) |
| Water | 35 | Not specified | 15 | Fluorescence |
| Water | Not specified | Not specified | 10.5 (0.6) | Fluorescence |
| Maleic buffer (pH 6.5) | Not specified | 120 | 7.0 (0.5) | Fluorescence |
| 0.1 N NaCl | 37 | ~100 | 3 | Surface tension |
| Various (literature range) | Not specified | Not specified | 1-12 | Various |
| Various (literature range) | Not specified | Not specified | 3-11 | Various |
| Simulated intestinal media (typical) | Not specified | Not specified | 3-5 | Various |
Micellar Solubilization of Hydrophobic Molecules and Nutritional Lipids A primary function of this compound micelles is the solubilization of hydrophobic molecules that have limited solubility in aqueous environments.srce.hriapchem.orgub.eduThis is particularly important in the gastrointestinal tract for the absorption of dietary lipids and fat-soluble vitamins.srce.hriapchem.orgub.edunih.govthis compound micelles can house substances with low aqueous solubility, including many orally administered drugs.srce.hriapchem.orgIncorporating these substances into micellar structures improves their solubilization in gastrointestinal fluids, potentially favoring their absorption.srce.hriapchem.org
Studies have demonstrated the ability of this compound to solubilize various hydrophobic compounds, including cholesterol and dietary lipids. researchgate.netumaine.edu In simulated intestinal media, this compound, often in combination with phospholipids (B1166683), forms mixed micelles that are effective in solubilizing fatty acids and other nutritional lipids. researchgate.netnih.govresearchgate.net The extent of solubilization can be influenced by the type and concentration of bile salts and lipids present. nih.gov For instance, mixed micelles formed by lipids and this compound can exhibit higher molecular order and form at lower concentrations than micelles of pure NaTC. nih.gov The solubilization capacity of mixed micelles can also be affected by factors such as cholesterol, ionic salts, and fatty acids. ub.edu
The solubilization of hydrophobic drugs by this compound micelles can influence their absorption kinetics. ub.edunih.gov For lipophilic drugs, the presence of NaTC concentrations above the CMC can reduce the absorption rate, which correlates with the reduction of the drug-free fraction in solution due to micellar incorporation. nih.gov This highlights the role of micelles as a reservoir for hydrophobic molecules, affecting their availability for partitioning into biological membranes.
Interaction with Phospholipid Bilayers and Liposome (B1194612) Stability in Gastrointestinal Models this compound interacts with phospholipid bilayers, which are the fundamental components of biological membranes and liposomes.researchgate.netnih.govacs.orgThis interaction is particularly relevant in the context of liposomal drug delivery systems and the digestion of dietary lipids. Bile salts, including this compound, can bind to and penetrate phospholipid bilayer membranes.researchgate.netAt high bile salt/phospholipid ratios, phospholipid molecules can be intercalated within bile salt aggregates, leading to the formation of small mixed micelles.researchgate.net
The interaction of this compound with phospholipid bilayers can lead to the solubilization and destabilization of liposomes. researchgate.netnih.govualberta.camdpi.combham.ac.uk This process involves the insertion of NaTC molecules into the lipid bilayer, followed by the disruption of the bilayer structure and the formation of mixed micelles containing both bile salts and phospholipids. researchgate.netnih.gov The rate and extent of liposome solubilization by this compound are influenced by factors such as the concentration of NaTC, the type of phospholipid, and the rate of NaTC addition. researchgate.netnih.gov For example, liposomes made with dipalmitoylphosphatidylcholine (DPPC) have been shown to be more resistant to solubilization by this compound compared to those made with egg phosphatidylcholine (EPC). researchgate.netnih.gov This suggests that the lipid composition of liposomes plays a significant role in their stability in the presence of bile salts.
Studies using simulated gastrointestinal media have confirmed that physiological concentrations of bile salts like this compound can lead to the leakage of encapsulated substances from liposomes. ualberta.ca The presence of bile salts is considered a significant challenge for the stability of orally administered lipid formulations. mdpi.com However, incorporating certain bile salts, such as sodium deoxycholate, into liposome formulations has been shown to improve vesicle stability against the disruptive effects of physiological bile salts in simulated intestinal fluid. ualberta.ca
The interaction between this compound-phospholipid micelles and mucin, a component of the intestinal mucous layer, has also been investigated. nih.gov While mucin had a minor effect on the equilibrium distribution of phospholipids and bile salts, it significantly decreased the diffusivity of water and phospholipids, and dramatically affected the mobility of taurocholate. nih.gov Lipids are readily accommodated by mucus, which can increase the permeability of the mucous layer, particularly for poorly water-soluble substances. nih.gov
Effects on Cellular Membrane Permeability and Protein Release Beyond its role in solubilization, this compound can directly interact with cellular membranes, affecting their permeability and leading to the release of cellular components, including membrane-associated proteins.uchicago.eduportlandpress.comcore.ac.ukmdpi.comnih.govscispace.comresearchgate.netresearchgate.netwhiterose.ac.ukacs.orgnih.gov
Membrane Permeabilization by this compound this compound can increase the permeability of cell membranes.uchicago.educore.ac.ukmdpi.comresearchgate.netresearchgate.netwhiterose.ac.ukacs.orgnih.govThis effect is related to its detergent properties and its ability to interact with the lipid bilayer.uchicago.edumdpi.comStudies have shown that this compound can induce a dose-dependent transtubular leak in kidney collecting tubules, suggesting increased permeability to small molecules.core.ac.ukWhile the precise site of leakiness (cellular or paracellular) requires further investigation, it is possible that NaTC alters the apical membrane composition or structure, or affects intercellular tight junctions.core.ac.ukHigh concentrations of this compound have been associated with the disruption of tight junctions in various epithelial tissues.core.ac.uk
The effect of this compound on membrane permeability can be influenced by the ionic environment. uchicago.edu In some contexts, this compound has been described as acting like a "positive" salt, potentially altering the charge on the cell membrane and initially decreasing permeability before increasing it at higher concentrations. uchicago.edu This behavior is attributed to the relatively large size of the taurocholate anion compared to the sodium cation, leading to a more concentrated positive charge effect on the membrane. uchicago.edu
This compound has also been shown to stimulate the production of outer membrane vesicles (OMVs) in bacteria like Campylobacter jejuni, a process linked to changes in membrane integrity and potentially involving the down-regulation of pathways maintaining lipid asymmetry. researchgate.netresearchgate.netwhiterose.ac.uknih.gov
At lower concentrations, bile salts and lecithins can have a predominantly enhancing effect on the permeation of various substances, attributed to their surface-active actions on the cell membrane. researchgate.net However, at higher concentrations, particularly in biorelevant media, the formation of mixed micelles can reduce the concentration of free permeation enhancers, which may affect drug permeability. acs.orgnih.gov
Release of Membrane-Associated Enzymes (e.g., Acetylcholinesterase) this compound can induce the release of membrane-associated proteins and enzymes from cells, often at concentrations below those causing significant cell lysis.portlandpress.comnih.govscispace.comnih.govThis detergent-like effect can disrupt the interactions between membrane proteins and the lipid bilayer, leading to their solubilization and release into the surrounding medium.
A well-studied example is the release of acetylcholinesterase from human erythrocytes. portlandpress.com this compound has been shown to release significant amounts of acetylcholinesterase from erythrocyte membranes. portlandpress.com The optimum concentration for this release was found to be around 0.3% (w/v) or 6 mM. portlandpress.com At concentrations above this, hemolysis (cell lysis) increases, while enzyme release remains relatively constant before both processes parallel each other at even higher concentrations. portlandpress.com The release process is relatively rapid, completing within approximately 20 minutes. portlandpress.com The efficiency of enzyme release by taurocholate can be influenced by pH, with greater release observed at alkaline pH values. portlandpress.com The age of the erythrocytes can also affect both spontaneous and detergent-induced enzyme release, suggesting age-related changes in the membrane. portlandpress.com
This compound has also been implicated in the release of other membrane-associated enzymes, such as alkaline phosphatase and gamma-glutamyl transpeptidase, from canalicular membranes in the liver. nih.gov Studies in isolated perfused rat livers showed that infusion of this compound increased the biliary output of these enzymes, particularly in cholestatic conditions. nih.gov This suggests that the detergent effects of secreted bile acids can increase the lability of these intrinsic membrane proteins. nih.gov
Furthermore, this compound has been observed to cause the release of enzymes from rat jejunal mucosa cells, including brush border membrane enzymes and, surprisingly, a greater extent of release of cytosolic enzymes compared to membrane enzymes at certain concentrations. scispace.com This indicates a complex interaction with the mucosal cells that extends beyond simple membrane solubilization. This compound has also been linked to changes in enzyme content and membrane abnormalities in zymogen granules in the context of induced pancreatitis, suggesting its involvement in the differential loss of granular enzymes. nih.gov
Modulation of Enzyme Activities by this compound
This compound exerts influence over the activity of several key enzymes involved in digestion, impacting the efficiency of nutrient breakdown and absorption.
Pancreatic lipase (B570770) is the primary enzyme responsible for hydrolyzing dietary triglycerides into absorbable monoglycerides (B3428702) and fatty acids. This compound, as a bile salt, is essential for the optimal function of pancreatic lipase. It emulsifies large fat globules into smaller droplets, increasing the surface area available for lipase action. Furthermore, bile salts like this compound interact with colipase, a protein that anchors pancreatic lipase to the surface of emulsified fat droplets, overcoming the inhibitory effects of bile salts at high concentrations and ensuring efficient lipid hydrolysis. This synergistic action of this compound, colipase, and pancreatic lipase is critical for effective fat digestion and absorption in the small intestine.
Cholesterol esterase (also known as carboxylester lipase or bile salt-stimulated lipase) is another pancreatic enzyme involved in the digestion of cholesterol esters, as well as triglycerides and other lipids. This compound plays a dual role in the activity of cholesterol esterase. It is known to protect the enzyme from denaturation and proteolytic degradation in the harsh environment of the digestive tract. Additionally, cholesterol esterase is a bile salt-stimulated enzyme, meaning its activity is significantly enhanced in the presence of this compound and other bile salts. This activation is crucial for the efficient hydrolysis of cholesterol esters and fat-soluble vitamin esters, facilitating their absorption.
Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down complex starches into simpler sugars. The interaction between this compound and alpha-amylase activity is more complex, with studies indicating both activation and inhibition depending on the specific conditions, such as concentration and the presence of other molecules. While some research suggests bile salts can enhance alpha-amylase activity by influencing its conformation or interaction with substrates, other studies indicate potential inhibitory effects at higher concentrations, possibly due to detergent-like disruption of enzyme structure or interference with substrate binding. The precise mechanisms underlying this dual effect require further investigation.
Activation of Intracellular Signaling Pathways by this compound
Beyond its role in the lumen, this compound can also act as a signaling molecule, influencing various cellular processes, particularly in hepatocytes.
This compound has been shown to stimulate hepatocyte polarization, a crucial process for liver function and bile formation. This effect involves the activation of a specific intracellular signaling cascade: the cAMP-Epac-MEK-Rap1-LKB1-AMPK pathway. Studies in rat hepatocyte sandwich cultures have demonstrated that taurocholate accelerates the formation of the bile canalicular network, a key manifestation of hepatocyte polarization. nih.govpnas.orgpnas.org This acceleration is accompanied by an increase in intracellular cAMP levels. nih.govpnas.orgpnas.org
Further research indicates that this effect is mediated through Epac ( exchange protein directly activated by cAMP), an alternative downstream effector of cAMP, rather than the classical PKA pathway. nih.govpnas.orgpnas.org Activation of Epac by cAMP leads to the activation of Rap1, a small GTPase. nih.govpnas.org Subsequently, Rap1 activates the MEK (mitogen-activated protein kinase kinase) pathway. nih.govpnas.org MEK, in turn, phosphorylates and activates LKB1 (Liver kinase B1), a serine/threonine kinase that acts as an upstream kinase for AMPK (AMP-activated protein kinase). nih.govpnas.orgpnas.org The activation of LKB1 leads to the phosphorylation and activation of AMPK. nih.govpnas.orgpnas.org This entire cascade, initiated by this compound, ultimately contributes to the enhanced hepatocyte polarization and bile canalicular network formation. nih.govpnas.orgpnas.org Inhibition of key components of this pathway, such as adenyl cyclase (which produces cAMP), Epac, Rap1, or MEK, has been shown to block the taurocholate-induced acceleration of canalicular network formation. nih.govpnas.org Moreover, LKB1 and AMPK have been previously implicated in canalicular network formation, and taurocholate's rapid activation of MEK, LKB1, and AMPK is prevented by inhibiting adenyl cyclase or MEK, further supporting the involvement of this specific pathway. nih.govpnas.orgpnas.org
Data Table: Effect of this compound and Pathway Inhibitors on Canalicular Network Formation
| Treatment | Effect on Canalicular Network Formation | Pathway Component Affected | Source |
| This compound | Accelerated | - | nih.govpnas.orgpnas.org |
| Adenyl Cyclase Inhibitor | Prevented Taurocholate Effect | cAMP Production | nih.govpnas.org |
| PKA Inhibitor | Did Not Prevent Taurocholate Effect | PKA | nih.govpnas.orgpnas.org |
| Epac Activation | Accelerated (Similar to Taurocholate) | Epac | nih.govpnas.orgpnas.org |
| Inhibition of Rap1 | Blocked Taurocholate Effect | Rap1 | nih.govpnas.org |
| MEK Inhibitor | Blocked Taurocholate Effect | MEK | nih.govpnas.org |
| LKB1 Overexpression | Enhanced Canalicular Formation | LKB1 | pnas.org |
| DN-AMPK Overexpression | Prevented Canalicular Formation | AMPK | pnas.org |
Note: This table is based on findings regarding the acceleration of canalicular network formation as an indicator of hepatocyte polarization.
Data Table: Activation of Pathway Components by Taurocholate
| Pathway Component | Taurocholate Effect | Prevention by Inhibition of: | Source |
| cAMP | Increased | Adenyl Cyclase | nih.govpnas.orgpnas.org |
| MEK | Rapidly Activated | Adenyl Cyclase, MEK | nih.govpnas.orgpnas.org |
| LKB1 | Rapidly Activated | Adenyl Cyclase, MEK | nih.govpnas.orgpnas.org |
| AMPK | Rapidly Activated | Adenyl Cyclase, MEK | nih.govpnas.orgpnas.org |
3.4.2. Interaction with Farnesoid X Receptor (FXR) Pathway
This compound, a conjugated bile acid, plays a significant role in regulating metabolic pathways through its interaction with the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine, functioning as a key regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism ahajournals.orgmdpi.com. Bile acids, including this compound, act as natural ligands for FXR, leading to its activation ahajournals.orgmdpi.comelsevier.es.
Upon binding of bile acids like this compound, FXR undergoes a conformational change and typically forms a heterodimer with the Retinoid X Receptor (RXR) ahajournals.orgum.es. This heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription ahajournals.orgoup.com. The transcriptional activity of FXR can be influenced by various factors, including coactivators and corepressors oup.comthieme-connect.com.
The interaction of this compound with FXR leads to the regulation of numerous genes involved in bile acid synthesis, transport, and detoxification ahajournals.orgelsevier.esamegroups.org. For instance, FXR activation by bile acids represses the expression of cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), key enzymes in bile acid synthesis, through a negative feedback loop often mediated by the induction of the Small Heterodimer Partner (SHP) elsevier.esum.esamegroups.orgnih.gov. SHP, an atypical nuclear receptor, can inhibit the transcriptional activity of other nuclear receptors, including those involved in bile acid synthesis elsevier.esnih.gov.
In the intestine, FXR activation by bile acids, such as this compound, induces the expression of fibroblast growth factor 19 (FGF19 in humans, FGF15 in mice) elsevier.esamegroups.orgnih.gov. FGF19/15 is then released into the portal circulation and acts on hepatic FGF receptor 4 (FGFR4) to further repress bile acid synthesis in the liver elsevier.esamegroups.orgnih.gov. This gut-to-liver signaling pathway is considered a major mechanism for the feedback inhibition of bile acid synthesis amegroups.orgnih.gov.
FXR activation also impacts bile acid transport. In the liver, it can induce the expression of efflux transporters like the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2), facilitating bile acid secretion into bile ahajournals.orgamegroups.org. Conversely, FXR activation can repress the expression of uptake transporters such as the sodium-taurocholate cotransporting polypeptide (NTCP), which is responsible for the majority of conjugated bile acid uptake into hepatocytes from the portal blood ahajournals.orgoup.comamegroups.orgphysiology.orgjomes.org. This coordinated regulation of synthesis and transport mechanisms by FXR, activated by ligands like this compound, is crucial for maintaining bile acid homeostasis and preventing the accumulation of potentially toxic bile acid levels ahajournals.orgamegroups.org.
Research findings highlight the broader implications of this compound-mediated FXR activation. Studies in murine models have shown that activating FXR with this compound can reduce intestinal adenoma formation, suggesting a potential role in inhibiting intestinal tumorigenesis mdpi.comoaepublish.com. This effect is thought to involve the activation of FXR leading to increased SHP expression and subsequent down-regulation of cyclin D1 oaepublish.com. FXR activation has also been linked to the regulation of genes involved in lipid and glucose metabolism ahajournals.orgum.es.
While this compound is a physiological ligand for FXR, the potency of different bile acids to activate FXR varies. Chenodeoxycholic acid (CDCA) is generally considered the most potent endogenous FXR ligand mdpi.comelsevier.es.
Data regarding the specific binding affinity of this compound to FXR in isolation can be complex and context-dependent, influenced by factors such as the presence of cofactors and the specific FXR isoform oup.comthieme-connect.com. However, its established role in activating FXR and modulating downstream gene expression in various biological contexts underscores its importance in FXR-mediated signaling pathways.
Physiological Roles and Mechanisms in Research Models
Sodium Taurocholate in Lipid Metabolism Research Models
Enhancement of Hepatic Lipolysis and Inhibition of Lipogenesis in Animal Models
Research in animal models, such as rats and grouper, has indicated that this compound can influence hepatic lipid metabolism by potentially enhancing lipolysis and inhibiting lipogenesis. researchgate.netmdpi.com For instance, studies in rats fed a high-fat diet showed that interventions involving compounds that include this compound attenuated hepatic steatosis and lipid metabolism disorders. mdpi.comnih.gov This was associated with decreased mRNA levels of lipogenic genes like Srebp-1c and increased levels of genes involved in fatty acid oxidation such as Ppar-α and Atgl. nih.gov Similarly, dietary supplementation with taurocholic acid sodium significantly reduced lipid accumulation in the liver of juvenile hybrid grouper fed a high-lipid diet. researchgate.net This reduction in hepatic lipid accumulation was linked to the regulation of bile acid metabolism, including altered gut microbial composition and activation of FXR signaling, which enhanced bile acid reabsorption. researchgate.net
Data from studies on the effects of interventions including sodium cholate (B1235396) (a mixture containing this compound) on hepatic gene expression in high-fat diet-fed mice illustrate these effects:
| Gene | Function | Expression in HFHC Mice | Expression with Intervention (including this compound) |
| Scap | Cholesterol synthesis | Increased | Reduced |
| Srebp2 | Cholesterol synthesis | Increased | Reduced |
| Hmgcr | Cholesterol synthesis | Increased | Reduced |
| Srebp-1c | Lipogenesis | Increased | Reduced |
| Dgat1 | Triglyceride synthesis | Increased | Reduced |
| Cd36 | Hepatic lipid uptake | Increased | Reduced |
| Ppar-α | Fatty acid oxidation | Decreased | Increased |
| Atgl | Triglyceride hydrolysis | Decreased | Increased |
| nih.gov |
Regulation of Lipid Accumulation in Hepatic Tissues in Research Organisms
This compound has been shown to regulate lipid accumulation in the hepatic tissues of various research organisms. In Nile tilapia, higher levels of dietary this compound (600 mg/kg) led to increased cholesterol accumulation and liver injury, suggesting a dose-dependent effect on hepatic lipid homeostasis. researchgate.net Conversely, in juvenile grouper, dietary taurocholic acid sodium significantly reduced hepatic lipid accumulation induced by a high-lipid diet. researchgate.net These findings highlight the complex and context-dependent role of this compound in regulating hepatic lipid accumulation across different species.
An example of data on hepatic lipid levels in high-fat diet-fed mice with and without intervention including sodium cholate:
| Group | Hepatic TG (µmol/g) | Hepatic TC (µmol/g) | Hepatic FFA (µmol/g) | Hepatic FC (µmol/g) |
| Normal Chow (NC) | ~150 | ~50 | Not specified | Not specified |
| High-Fat High-Cholesterol (HFHC) | ~600 | ~200 | Increased | Increased |
| HFHC + Intervention (including SC) | ~300 | ~100 | Decreased | Decreased |
| nih.gov | ||||
| *Note: Values are approximate based on graphical data. |
Impact on Hepatocyte Polarity and Canalicular Network Formation
Hepatocyte polarity and the formation of the bile canalicular network are crucial for proper liver function and biliary secretion. windows.netpnas.orgnih.gov this compound has been observed to influence these processes in in vitro research models. windows.netpnas.orgnih.gov
Acceleration of Bile Canalicular Morphogenesis in In Vitro Cultures
Studies using in vitro hepatocyte cultures, such as collagen sandwich cultures, have demonstrated that taurocholate can accelerate bile canalicular morphogenesis. windows.netpnas.orgnih.govpnas.org This process involves the formation of interconnected canalicular structures, which are sealed by tight junctions and serve as conduits for bile flow. windows.net Taurocholate has been shown to enhance the formation of this network. windows.netpnas.orgnih.gov The mechanism involves signaling pathways, including the activation of AMPK, which is regulated by LKB1. pnas.orgnih.govplos.org Taurocholate has been found to activate MEK, LKB1, and AMPK, and this activation is prevented by inhibiting adenyl cyclase or MEK. pnas.org The acceleration of canalicular network formation by taurocholate in rat hepatocyte sandwich cultures was associated with an increase in cAMP, which was not prevented by PKA inhibitors but was mimicked by Epac activation. pnas.orgpnas.org Inhibition of Epac downstream targets, Rap1 and MEK, blocked the taurocholate effect. pnas.org
Data illustrating the effect of taurocholate on canalicular network formation in rat hepatocyte cultures:
| Treatment | Mean Canalicular Length per Cell (µm) |
| Control | ~15 |
| Taurocholate (100 µM, 24 h) | ~30 |
| Taurocholate + Adenyl Cyclase Inhibitor | ~15 |
| Taurocholate + PKA Inhibitor | ~30 |
| Epac Activator | ~30 |
| Taurocholate + Epac Downstream Inhibitors | ~15 |
| pnas.org | |
| *Note: Values are approximate based on graphical data. |
Involvement in Cellular Stress Responses in Animal Models
This compound has been implicated in the induction of cellular stress responses, particularly endoplasmic reticulum (ER) stress and oxidative stress, in animal models. researchgate.netnih.govmdpi.comnih.gov
Induction of Hepatic Endoplasmic Reticulum (ER) Stress and Oxidative Stress
In animal models, exposure to this compound or conditions leading to increased bile acid levels can induce hepatic ER stress and oxidative stress. researchgate.netnih.govmdpi.comnih.gov For instance, in Nile tilapia, high levels of dietary this compound led to increased expression of genes encoding ER stress and inflammatory cytokines in the liver. researchgate.net ER stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, triggering the unfolded protein response (UPR). mdpi.comnih.govembopress.org While the UPR is initially protective, unresolved ER stress can lead to apoptosis. nih.gov Bile acids, at high concentrations, have been shown to trigger ER stress and hepatocellular injury in animal models. nih.gov
Oxidative stress, an imbalance between pro-oxidant formation and antioxidant defenses, can also be influenced by bile acids. mdpi.comelsevier.es Studies have shown that conditions involving bile acid accumulation can lead to oxidative stress in the liver. elsevier.esoup.com For example, in a study involving European seabass fry, dietary astaxanthin (B1665798) together with this compound reduced lipid peroxidation and increased total antioxidant status, suggesting that this compound in certain contexts might contribute to oxidative stress that can be counteracted by antioxidants. mdpi.com Another study in rats with this compound-induced pancreatitis, while not directly focused on hepatic stress, demonstrated increased lipid peroxidation, a marker of oxidative stress. researchgate.net
In models of cholestasis, where bile acids accumulate, hepatic expression of bile acid synthetic and uptake transporter genes is reduced to counteract the accumulation and associated oxidative stress. oup.com This suggests a link between bile acid levels, oxidative stress, and regulatory responses in the liver. oup.com
Role in Inflammatory Processes in Specific Research Models
This compound is widely utilized to induce experimental models of inflammation, most notably severe acute pancreatitis (SAP) in rodents selleck.co.jpprimescholars.comjove.comnih.govmedchemexpress.commdpi.comfrontiersin.orgmdpi.comnih.govspandidos-publications.comworldscientific.com. The retrograde injection of this compound into the pancreatic duct of rats and mice is a common method to mimic the pathological features of human biliary acute pancreatitis, including pancreatic inflammation, edema, hemorrhage, acinar cell necrosis, and inflammatory cell infiltration primescholars.comjove.commedchemexpress.commdpi.comnih.gov.
In these models, this compound administration leads to significant increases in inflammatory markers. Studies have shown elevated levels of serum amylase and lipase (B570770) activities, which are indicators of pancreatic injury medchemexpress.commdpi.comfrontiersin.orgspandidos-publications.com. Furthermore, the induction of pancreatitis with this compound is associated with increased expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in pancreatic tissue and serum mdpi.comfrontiersin.orgmdpi.comresearchgate.net. These cytokines are key mediators of the inflammatory cascade in acute pancreatitis and contribute to systemic inflammatory response syndrome and multiple organ dysfunction mdpi.comfrontiersin.orgmdpi.com.
The mechanisms underlying this compound-induced inflammation involve the activation of key signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is prominently implicated, with studies demonstrating that this compound activates NF-κB in pancreatic acinar cells, promoting the expression of pro-inflammatory genes mdpi.comfrontiersin.orgmdpi.com. Inhibition of NF-κB activity has been shown to attenuate the severity of this compound-induced pancreatitis and reduce the release of inflammatory cytokines mdpi.comfrontiersin.orgworldscientific.com.
Beyond pancreatitis, this compound hydrate (B1144303) has also been investigated for its effects on inflammation in the context of viral infections in research models. In vitro and in vivo studies using influenza A virus-infected cells and mice have shown that this compound hydrate can suppress virus-triggered inflammation. It reduced the overexpression of TNF-α, IL-1β, and IL-6 in infected mice researchgate.net. This anti-inflammatory effect was linked to the inhibition of the upregulation of Toll-like receptor 4 (TLR4) and the NF-κB family member p65, suggesting that this compound hydrate may exert protective effects by suppressing the NF-κB pathway in this model researchgate.net.
Data from studies on this compound-induced pancreatitis highlight changes in various parameters:
| Parameter | Change Observed in STC Model (vs Control) | Research Model | Source |
| Serum Amylase Activity | Increased | Rat | mdpi.comfrontiersin.orgspandidos-publications.com |
| Serum Lipase Activity | Increased | Rat | medchemexpress.commdpi.comfrontiersin.orgspandidos-publications.com |
| Pancreatic Edema | Present | Rat, Mouse | primescholars.commedchemexpress.commdpi.com |
| Acinar Cell Necrosis | Present | Rat, Mouse | primescholars.commedchemexpress.comnih.gov |
| Inflammatory Cell Infiltration | Present | Rat, Mouse | primescholars.commedchemexpress.com |
| TNF-α (tissue/serum) | Increased | Rat, Mouse | mdpi.comfrontiersin.orgmdpi.comresearchgate.net |
| IL-1β (tissue/serum) | Increased | Rat, Mouse | mdpi.comfrontiersin.orgmdpi.comresearchgate.net |
| IL-6 (tissue/serum) | Increased | Rat, Mouse | mdpi.comfrontiersin.orgmdpi.comresearchgate.net |
| NF-κB Activation | Increased | Rat | mdpi.comfrontiersin.orgmdpi.com |
| Myeloperoxidase (MPO) Activity | Decreased with treatment (indicator of neutrophil activity) | Rat | mdpi.com |
Immunoregulation Effects of Taurocholic Acid Sodium in Peripheral Blood Mononuclear Cells (PBMCs) from Experimental Contexts
Taurocholic acid sodium has demonstrated immunoregulation effects, particularly in the context of studies involving peripheral blood mononuclear cells (PBMCs) medchemexpress.commedchemexpress.com. Research has investigated its impact on immune cell populations and their functions, especially in experimental settings related to chronic viral infections.
In studies involving isolated PBMCs from HBeAg-positive chronic hepatitis B (CHB) patients, taurocholic acid sodium (at a concentration of 100 μM for 24 hours) was found to decrease the proportion of CD3+CD8+ T cells and Natural Killer (NK) cells medchemexpress.commedchemexpress.com. These cell types are crucial for antiviral immunity nih.gov. Furthermore, taurocholic acid sodium decreased the levels of interferon-α (IFN-α) stimulated cytokines and cytotoxic granules, including IFN-γ, TNF-α, and granzyme B, in these CD3+CD8+ T and NK cells medchemexpress.commedchemexpress.com. These findings suggest an immunosuppressive effect of taurocholic acid sodium on key antiviral immune cells in the context of chronic hepatitis B, potentially contributing to the poor efficacy of IFN-α treatment observed in some patients nih.gov.
The observed effects on PBMCs indicate that taurocholic acid sodium can modulate the activity and frequency of specific immune cell subsets, impacting the cellular immune response in experimental settings. These immunoregulation effects highlight the complex roles of bile acids beyond their traditional digestive functions, suggesting their potential influence on immune surveillance and response in various physiological and pathological conditions studied in research models.
Data from studies on PBMCs treated with taurocholic acid sodium include:
| Parameter | Change Observed with Taurocholic Acid Sodium (100 μM, 24h) | Cell Type/Source | Source |
| Proportion of CD3+CD8+ T cells | Decreased | Isolated PBMCs from HBeAg+ CHB patients | medchemexpress.commedchemexpress.com |
| Proportion of NK cells | Decreased | Isolated PBMCs from HBeAg+ CHB patients | medchemexpress.commedchemexpress.com |
| IFN-γ levels (IFN-α stimulated) | Decreased | CD3+CD8+ T and NK cells from PBMCs | medchemexpress.commedchemexpress.com |
| TNF-α levels (IFN-α stimulated) | Decreased | CD3+CD8+ T and NK cells from PBMCs | medchemexpress.commedchemexpress.com |
| Granzyme B levels (IFN-α stimulated) | Decreased | CD3+CD8+ T and NK cells from PBMCs | medchemexpress.commedchemexpress.com |
This compound is a conjugated bile salt that plays a significant role in various in vitro and ex vivo research models, particularly those designed to mimic physiological processes occurring in the liver and intestine. Its utility stems primarily from its natural function in bile acid transport and its interaction with specific transporters like the this compound cotransporting polypeptide (NTCP).
Sodium Taurocholate As a Tool in in Vitro and Ex Vivo Research Models
Role in Viral Entry Research Models
Development of NTCP-Expressing Hepatoma Cell Lines for Viral Infection Studies
The discovery of NTCP as a functional entry receptor for Hepatitis B virus (HBV) and Hepatitis D virus (HDV) revolutionized the development of in vitro models for studying these viruses. elifesciences.orgtandfonline.comnih.govdovepress.comfrontiersin.orgkarger.com Hepatoma cell lines, such as Huh-7 and HepG2, which typically exhibit low levels of NTCP expression and are not readily susceptible to HBV or HDV infection, can be engineered to stably express human NTCP. elifesciences.orgtandfonline.comfrontiersin.orgkarger.com Exogenous expression of NTCP in these cell lines renders them susceptible to de novo infection by HBV and HDV. elifesciences.orgfrontiersin.orgkarger.com
These NTCP-expressing hepatoma cell lines, often referred to as HepG2-NTCP or Huh7-NTCP, have become valuable tools for systematic identification of new host factors and the screening of novel antiviral compounds targeting viral entry. tandfonline.comfrontiersin.org While NTCP expression is crucial, some studies suggest that additional hepatocyte-specific factors may also be required for efficient viral entry and the full HBV life cycle, particularly in certain cell lines or with specific viral constructs. microbiologyresearch.orgresearchgate.net
Studies on Hepatitis Virus Life Cycle and Host Factors
Sodium taurocholate is integral to studies investigating the early steps of the HBV and HDV life cycles, specifically viral entry, which is mediated by the interaction between the viral envelope proteins and the NTCP receptor. elifesciences.orgtandfonline.comnih.govdovepress.comfrontiersin.orgkarger.comnghd.ptmdpi.com The pre-S1 domain of the HBV envelope L protein is a key determinant for entry and interacts specifically with NTCP. elifesciences.orgtandfonline.comdovepress.com
Research utilizing this compound and NTCP-expressing cell lines has helped elucidate the mechanism of viral entry, demonstrating that NTCP is crucial for productive viral entry into hepatocytes. elifesciences.orgkarger.com Studies have shown that the interaction between the viral pre-S1 domain and NTCP can be inhibited by certain compounds, including bile acid derivatives, highlighting NTCP as a potential antiviral target. dovepress.comkarger.comdzif.de Furthermore, investigations into the molecular determinants on NTCP critical for viral binding and infection, such as residues 157-165 and 84-87, have been facilitated by these models. tandfonline.comasm.orgasm.org The use of this compound as a substrate for NTCP allows researchers to study the transporter's function and how viral binding might interfere with its normal bile acid transport activity. dovepress.com
Establishment and Characterization of Disease Models
This compound is employed in the creation of experimental disease models, primarily in rodents, to study the pathogenesis and potential treatments for conditions affecting the pancreas and liver.
This compound-Induced Pancreatitis Models in Rodents
Retrograde infusion of this compound into the biliopancreatic duct is a commonly used method to induce acute pancreatitis (AP) in rodents, particularly rats. nih.gove-ce.orgmdpi.comnih.govpancreapedia.orgspandidos-publications.com This method is widely accepted as a representative model, particularly for severe acute pancreatitis characterized by pancreatic necrosis. e-ce.org The mechanism is thought to involve the detergent effect of the bile salt, which rapidly impairs acinar cells and can trigger pathological calcium transients, cell death, and trypsinogen (B12293085) activation. nih.gov
The severity of the induced pancreatitis can be controlled by adjusting the concentration, volume, and infusion pressure of the this compound solution. nih.gove-ce.orgpancreapedia.org Concentrations typically range from 3% to 5% in rats. nih.gove-ce.orgmdpi.compancreapedia.orgspandidos-publications.com Histological examination of the pancreas in these models reveals features such as interstitial edema, acinar cell necrosis, hemorrhage, and inflammatory cell infiltration, mirroring aspects of human AP. nih.govmdpi.comnih.govspandidos-publications.comtandfonline.comcjter.comprimescholars.com this compound-induced pancreatitis models can also lead to systemic injury and multiple organ dysfunction, including effects on the lungs, ileum, liver, and kidneys. nih.govprimescholars.com
Data from studies utilizing this model often include assessments of serum amylase and lipase (B570770) levels, inflammatory cytokine levels (e.g., IL-1β, IL-6, TNF-α), pancreatic edema, necrosis scoring, and evaluation of extrapancreatic organ damage. nih.govmdpi.comspandidos-publications.comcjter.com
Here is a representative data table summarizing findings from studies using this compound to induce pancreatitis in rats:
| Study Citation | This compound Concentration | Induction Method | Key Pancreatic Histological Findings | Extrapancreatic Findings |
| nih.gov | 3.5% or 5% | Retrograde biliopancreatic duct infusion | Interstitial edema, extensive acinar cell necrosis, hemorrhage | Lung, ileum, slight liver and kidney injuries |
| tandfonline.com | Not specified (injected) | Pancreatic duct injection | Interstitial edema, extensive acinar cell necrosis, hemorrhages, fibrosis (at 72h) | Necrosis of occasional liver cells |
| cjter.com | 3.8% | Pancreatic subcapsular injection | Edema, hemorrhage, leukocyte infiltration, acinar cell necrosis | Gut barrier damage, intestinal bacteria translocation |
| mdpi.com | 4% | Retrograde biliopancreatic duct infusion | Inflammatory cell infiltration, acinar cell necrosis, edema, vacuolization | Not explicitly detailed |
| primescholars.com | 10% | Intraparenchymal injections | Focal hemorrhages, parenchymal necrosis, neutrophil infiltration, edema, fibrin (B1330869) deposition (at 72h) | Impaired lung function, neutrophil sequestration in lungs |
| spandidos-publications.com | 5% | Retrograde biliopancreatic duct infusion | Edema, inflammatory cell infiltration, vacuolization, necrosis | Not explicitly detailed |
Liver Fibrosis Models Utilizing this compound in Animal Systems
While chemical agents like carbon tetrachloride (CCl4) and thioacetamide (B46855) (TAA) are commonly used to induce liver fibrosis in animal models, this compound can also play a role in the investigation of liver injury and fibrosis, often in the context of cholestasis. frontiersin.org Accumulation of bile salts, which can occur in cholestatic conditions, is known to lead to hepatic injury and drive fibrotic processes. nih.gov
Studies investigating the role of bile salt transporters like NTCP in liver fibrosis may utilize models where bile acid homeostasis is perturbed. For instance, research on the role of NTCP in liver fibrosis has involved examining NTCP expression in hepatic stellate cells from patients with liver fibrosis and in animal models. nih.govresearchgate.net While this compound itself might not be the primary inducing agent in all liver fibrosis models, its role as a key bile salt transported by NTCP makes it relevant in models designed to study bile acid-mediated liver injury and the contribution of bile acid transporters to fibrosis development. nih.govnih.govresearchgate.net Some studies have explored the effects of modulating NTCP activity, for example, using NTCP neutralizing antibodies in diet-induced liver fibrosis models in mice, to assess the impact on inflammatory and fibrotic markers. nih.govresearchgate.net
Investigation of this compound in Toxicology Models
This compound is utilized in toxicology models, particularly in vitro and ex vivo systems, to assess drug-induced liver injury (DILI), especially cholestatic hepatotoxicity. brieflands.comnih.govresearchgate.netsimulations-plus.comsolvobiotech.comnih.govmdpi.comresearchgate.net Drug-induced cholestasis can result from the inhibition of hepatic uptake or biliary efflux of bile acids, leading to their accumulation in hepatocytes. brieflands.comnih.govresearchgate.netnih.gov
In vitro models, such as sandwich-cultured hepatocytes (SCH) from rats or humans, are used to assess the cholestatic potential of drugs by measuring the uptake and efflux of probe bile acids like deuterium-labeled this compound (d8-TCA). nih.govresearchgate.netresearchgate.net These models allow researchers to determine if a compound inhibits NTCP-mediated uptake or bile salt export pump (BSEP)-mediated efflux, providing mechanistic information on how a drug might cause bile acid accumulation and subsequent toxicity. brieflands.comnih.govsimulations-plus.comsolvobiotech.com
Hepatocyte spheroids, a three-dimensional cell culture model, have also been used to investigate the effects of this compound on the accumulation of substrates, serving as a tool to study bile salt transport and its inhibition by other compounds in a more in vivo-like setting compared to traditional 2D cultures. researchgate.net Studies have shown that this compound can induce significant accumulation of certain fluorescent substrates in hepatocyte spheroids when used to inhibit BSEP, demonstrating its utility in efflux transporter studies. researchgate.net
The use of this compound in these toxicology models helps to understand the interactions of xenobiotics with bile acid transporters and predict potential for drug-induced cholestasis and liver injury. brieflands.comsimulations-plus.comsolvobiotech.comoup.com
| Model Type | Description | Application in Toxicology Studies | Relevant Findings |
| Sandwich-Cultured Hepatocytes | Hepatocytes cultured between two layers of extracellular matrix, forming bile canaliculi. nih.govresearchgate.netresearchgate.net | Assessing drug effects on bile acid uptake (NTCP) and efflux (BSEP) using labeled this compound as a probe. brieflands.comnih.govresearchgate.netresearchgate.net | Can identify compounds that inhibit NTCP-mediated taurocholate uptake or BSEP-mediated efflux, indicating cholestatic potential. brieflands.comnih.govsimulations-plus.comsolvobiotech.com |
| NTCP-Expressing Cell Lines | Hepatoma cell lines (e.g., HepG2, Huh-7) engineered to express human NTCP. frontiersin.orgnih.gov | Studying the interaction of drugs and other compounds with NTCP and their effect on taurocholate uptake. simulations-plus.comsolvobiotech.comoup.comacs.org | Used to determine the inhibitory potential (e.g., Ki values) of drugs on NTCP-mediated taurocholate transport. simulations-plus.comsolvobiotech.comoup.comacs.org |
| Hepatocyte Spheroids | Three-dimensional aggregates of hepatocytes that mimic some aspects of liver tissue structure and function. researchgate.net | Investigating the effects of compounds, including this compound, on bile salt transport and accumulation. researchgate.net | This compound can be used as an inhibitor of BSEP in these models to study efflux transporter function and assess the impact of other substances. researchgate.net |
Analytical and Methodological Approaches for Studying Sodium Taurocholate
Spectroscopic Techniques for Micellization Analysis
Spectroscopic techniques are valuable tools for investigating the self-aggregation behavior of sodium taurocholate in aqueous solutions, particularly the formation of micelles. These methods allow for the determination of critical micelle concentration (CMC) and the characterization of the micellization process.
Fluorescence Measurements for Critical Micelle Concentration (CMC) and Micellization Range
Molecular fluorescence is a sensitive technique used to evaluate the micellization parameters of surfactants like this compound, which aggregate gradually. iapchem.orgsrce.hr This method typically involves monitoring the change in fluorescence of a suitable fluorophore in the presence and absence of micelles as the concentration of this compound is increased. iapchem.orgsrce.hr Alternatively, the intrinsic fluorescence of this compound itself can be monitored. iapchem.orgsrce.hr
Various fluorescent probes have been employed for this purpose, including propranolol (B1214883) and tetracaine (B1683103). iapchem.orgsrce.hr Nonpolar probes like pyrene (B120774) and naphthalene (B1677914) have also been tested, although their results can be more complex to evaluate due to confluent processes. srce.hr Studies have shown that the micellization process can be satisfactorily evaluated using probes such as propranolol and tetracaine, as well as by directly monitoring the intrinsic fluorescence of this compound. srce.hr
Different data treatment methods can be applied to the fluorescence data to determine the CMC and micellization range (ΔC). One method involves identifying the this compound concentration at which a change in slope is observed in the fluorescence data, representing the interface between the pre-micellar and post-micellar zones. iapchem.org Another approach involves adjusting the experimental data to the Boltzman equation to obtain both the CMC and the micellization range. iapchem.org Carpena's method has been suggested as particularly appropriate for analyzing the micellization of gradually aggregating surfactants like bile salts, providing accurate CMC and ΔC values. srce.hr
The CMC value for this compound in water has been reported to be around 10 mM iapchem.org or 10.5 ± 0.6 mM. srce.hr In biorelevant buffers mimicking intestinal fluid conditions (e.g., maleic buffer at pH 6.5, ionic strength ~120 mM), the micellization is favored, and the CMC value decreases to approximately 7 mM iapchem.org or 7.0 ± 0.5 mM. srce.hr This indicates that biorelevant conditions promote this compound micellization, potentially leading to faster solubilization of ingested compounds. srce.hr Fluorescence measurements have been found to be simpler and provide more accurate results for CMC determination compared to UV-Vis spectroscopy. ub.edu Ionic strength has also been observed to favor micelle formation. ub.edu
In Vitro Transport Assay Methodologies
In vitro transport assays are crucial for understanding how this compound is transported across biological membranes and by specific transporter proteins. These methodologies often utilize isolated membrane vesicles or cultured cell monolayers.
Rapid Filtration Method for Membrane Vesicle Transport Studies
The rapid filtration method is a widely used technique to study the transport of substances like taurocholate into isolated membrane vesicles. nih.govnih.govpnas.orgcapes.gov.brsigmaaldrich.com This method involves incubating membrane vesicles with labeled taurocholate (e.g., [3H]-taurocholate) in a reaction mixture. pnas.orgsigmaaldrich.com At specific time points, the incubation is stopped by rapidly filtering the mixture through a filter that retains the membrane vesicles. sigmaaldrich.com The filter is then washed to remove external, untransported substrate, and the radioactivity retained on the filter, representing the transported taurocholate trapped inside the vesicles, is measured. sigmaaldrich.com Modifications to the technique can be implemented to reduce binding of taurocholate to the filters and the external surface of the vesicles. capes.gov.br
This method has been applied to study taurocholate transport in various membrane vesicle preparations. Studies using isolated liver canalicular membrane vesicles from rats have demonstrated temperature-dependent, Na+-independent transport of taurocholate. nih.gov Kinetic analysis in the absence of sodium revealed an apparent Km of 43 µM and a Vmax of 0.22 nmol/mg protein per 20 seconds at 37°C. nih.gov This transport was inhibited by cholate (B1235396) and probenecid (B1678239) and showed transstimulation by unlabeled taurocholate. nih.gov The electrical potential difference across the membrane was found to influence transport, with a more positive intravesicular potential stimulating uptake. nih.gov
In brush-border membrane vesicles isolated from rat ileum, the rapid filtration technique revealed Na+-dependent taurocholate co-transport. nih.gov Taurocholate uptake was significantly stimulated in the presence of Na+ compared to K+, exhibiting an "overshoot" phenomenon in the presence of a Na+ gradient. nih.gov This Na+-dependent transport showed saturation kinetics, counterflow, and was inhibited by glycocholate. nih.gov A more negative potential inside the vesicle stimulated Na+-dependent taurocholate transport. nih.gov
The rapid filtration method has also been used with canalicular membrane vesicles to study ATP-dependent taurocholate transport and the effects of inhibitors like wortmannin (B1684655) and LY294002, which target PI 3-kinase. pnas.org Studies showed that maximal ATP-dependent transport of taurocholate in these vesicles was blocked by low concentrations of these inhibitors. pnas.org The method has also been applied to human term placental trophoblast basal membrane vesicles, showing temperature-dependent, Na+-independent taurocholate transport with an apparent Km of 670 ± 128 pmol/L and a Vmax of 1.86 ± 0.28 nmol/mg protein per 60 seconds. capes.gov.br
Vectorial Transcellular Transport Characterization in Polarized Cell Monolayers
Polarized cell monolayers, such as those derived from LLC-PK1 or MDCK cells, are valuable models for characterizing the vectorial transcellular transport of this compound, mimicking its movement across epithelial barriers like hepatocytes. capes.gov.brnih.govnih.govresearchgate.netphysiology.org These cell lines can be transfected to express key bile acid transporters like the this compound cotransporting polypeptide (NTCP) on the basolateral membrane and the bile salt export pump (BSEP) on the apical membrane. capes.gov.brnih.govnih.govphysiology.org
By growing these cells on permeable supports, researchers can establish polarized monolayers and measure the flux of taurocholate from the basal to the apical compartment (representing uptake into the cell and efflux into the bile or lumen) or from the apical to the basal compartment. capes.gov.brnih.govnih.govphysiology.org Studies using LLC-PK1 cells co-expressing human NTCP and BSEP have shown that these monolayers can be used to characterize the vectorial transcellular transport of bile acids and investigate the inhibitory effects of cholestasis-inducing drugs on this process. capes.gov.brnih.gov The basal-to-apical transport rates of fluorescent bile acids, while smaller than for taurocholate, were significantly higher across co-expressing cell monolayers compared to control cells. capes.gov.br Cholestatic drugs like rifampicin, rifamycin (B1679328) SV, glibenclamide, and cyclosporin (B1163) A were shown to reduce the basal-to-apical transport of taurocholate across these monolayers by inhibiting both NTCP and BSEP. capes.gov.brnih.gov
Research using MDCK cells transfected with rat Ntcp and Bsep demonstrated basal-to-apical transport of taurocholate across monolayers expressing either Ntcp alone or co-expressing Ntcp and Bsep. nih.gov The basal-to-apical transport of taurocholate was significantly higher in the Ntcp/Bsep co-expressing monolayers. nih.gov Kinetic analysis of this vectorial transport in MDCK cells expressing Ntcp alone yielded an apparent Km of 13.9 ± 4.7 µM and a Vmax of 15.8 ± 4.2 pmol/min/mg protein. nih.gov In cells co-expressing Ntcp and Bsep, the apparent Km was comparable at 22.2 ± 4.5 µM, but the Vmax was significantly higher at 60.8 ± 9.0 pmol/min/mg protein, reflecting the combined activity of uptake and efflux transporters. nih.gov
Similarly, studies with LLC-PK1 cells doubly transfected with human NTCP and BSEP showed that the basal-to-apical flux of taurocholate was approximately 10 times higher than the flux in the opposite direction. physiology.org This vectorial transport was saturated with a Km value of 20 µM. physiology.org These polarized cell monolayer systems serve as valuable in vitro models for clarifying the vectorial transport of bile salts across hepatocytes under physiological conditions. nih.govphysiology.org
Genetic and Molecular Approaches in Research
Genetic and molecular approaches, such as gene silencing and overexpression, are fundamental for investigating the specific roles of proteins involved in this compound transport, particularly NTCP.
Gene Silencing (e.g., siRNA) and Overexpression Studies for NTCP
Gene silencing techniques, such as using small interfering RNA (siRNA) or short hairpin RNA (shRNA), and gene overexpression studies are widely used to determine the functional contribution of NTCP to this compound transport and related processes. asm.orgspandidos-publications.comnih.govtandfonline.com NTCP, encoded by the SLC10A1 gene, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids like taurocholate into hepatocytes. nih.govscbt.com
Silencing NTCP expression using siRNA has been shown to diminish the infectivity of hepatitis B virus (HBV) and hepatitis delta virus (HDV) in susceptible cells like primary human hepatocytes (PHH) and HepaRG cells, highlighting NTCP's role as a viral receptor. nih.govasm.org A specific siRNA mixture targeting NTCP in Huh7-NTCP cells resulted in a significant reduction in HBV RNA, DNA, and viral proteins, confirming the impact of NTCP silencing. tandfonline.com shRNA constructs have also been successfully used to efficiently reduce NTCP expression in differentiated HepaRG cells. asm.org
Conversely, overexpression of NTCP in non-susceptible cell lines, such as HepG2 cells, confers susceptibility to infection by HBV and HDV particles. nih.govasm.org HepG2.2.15 cells stably expressing NTCP (HepG2.2.15-NTCP cells) have been established as a cellular model for studying HBV infection and evaluating antiviral strategies. spandidos-publications.com Increased expression of the NTCP gene is confirmed in these stable cell lines. spandidos-publications.com
Genetic approaches also allow for the investigation of specific protein modifications, such as glycosylation, on NTCP function. Studies using HepG2 cells stably transfected with non-glycosylated NTCP mutants have examined the impact of glycosylation on protein expression, localization, bile acid uptake, and NTCP-mediated HBV infection. researchgate.netasm.org These studies can reveal the importance of post-translational modifications for the proper function and trafficking of NTCP, thereby affecting this compound transport and viral entry. Manipulating NTCP expression through siRNA or overexpression in cell lines like human hepatic stellate cells (LX2) allows researchers to study bile acid trafficking and uptake in different cellular contexts. nih.gov
Use of Specific Inhibitors and Activators in Pathway Analysis
The investigation of pathways involving this compound frequently employs specific inhibitors and activators to modulate the activity of transporters and receptors, thereby elucidating their roles. The this compound cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is a key hepatic transporter for STC uptake. uva.nlnih.gov Its activity is subject to modulation by various compounds.
Activators of pathways influenced by STC include those that directly or indirectly affect NTCP function or downstream signaling cascades. For instance, the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids including chenodeoxycholic acid (CDCA), plays a significant role in regulating bile acid homeostasis. oup.commdpi.com FXR agonists like GW4064 can indirectly influence pathways related to STC by inducing the expression of genes involved in bile acid transport. scbt.com Dehydrocholic acid and lithocholic acid are cited as direct activators of NTCP, serving as substrates that enhance bile acid uptake and providing tools to study the molecular interactions between NTCP and bile acids. scbt.com Interestingly, this compound itself has been shown to inhibit intestinal adenoma formation in mice, potentially through the activation of FXR. oup.com
Inhibitors are utilized to block specific transporters or enzymes, helping to define the necessity of a particular pathway component. For example, studies investigating severe acute pancreatitis induced by this compound have employed inhibitors to understand the mechanisms of injury. Hydrogen-rich saline has been shown to attenuate acute renal injury in this model by inhibiting reactive oxygen species (ROS) and the NF-κB pathway. nih.gov Emodin has been found to alleviate pancreatic ductal cell damage induced by this compound by inhibiting the S100A9/VNN1 signaling pathway. nih.gov In the context of NTCP, while direct inhibitors of the transporter are crucial for studying its function, the regulation of its expression also involves inhibitory mechanisms. Bile acids, at high concentrations, can downregulate NTCP expression as an adaptive response to prevent excessive hepatic accumulation. mdpi.com This inhibition is mediated, in part, through the activation of FXR, which induces the expression of the short heterodimer partner (SHP), and SHP then blocks the stimulating effect of RAR/RXR heterodimers on the NTCP promoter. mdpi.com
Studies using the AMPK inhibitor Compound C have explored its effect on hepatic oxidative stress and inflammation levels in this compound-induced severe acute pancreatitis, demonstrating that inhibiting AMPK phosphorylation can enhance these detrimental effects. frontiersin.org Conversely, AICAR, an AMPK activator, was shown to ameliorate liver injury in the same model, suggesting a protective role for AMPK activation. frontiersin.org
These examples highlight how the strategic use of specific inhibitors and activators is fundamental to dissecting the complex pathways in which this compound is involved, from cellular transport to disease pathogenesis.
Gene Expression Regulation Analysis (e.g., mRNA and protein levels)
Analyzing the regulation of gene and protein expression levels provides critical insights into the mechanisms controlling the abundance and activity of proteins involved in this compound transport and metabolism, particularly NTCP (SLC10A1). Studies have demonstrated that NTCP expression is subject to regulation at both the mRNA and protein levels by a variety of factors, although species-specific differences exist, particularly concerning transcriptional regulation. uva.nlmdpi.com
Bile acids themselves are key regulators of NTCP expression. Elevated levels of bile acids can lead to the downregulation of NTCP mRNA and protein in hepatocytes, acting as a feedback mechanism to limit further uptake and prevent potential toxicity. oup.commdpi.com This process is significantly mediated by the activation of FXR and the subsequent induction of SHP, which represses NTCP transcription. mdpi.com
Hormones also play a role in modulating NTCP expression. Glucocorticoids, for instance, have been shown to increase NTCP expression in human livers and in mice in a glucocorticoid receptor (GR)-dependent manner. uva.nl Estrogen, prolactin, growth hormone, and thyroid hormone are also suggested to participate in maintaining the homeostatic state of NTCP expression. uva.nl Specifically, male-pattern growth hormone secretion has been linked to inhibitory effects on mouse NTCP mRNA expression, while human NTCP mRNA levels are comparatively higher in women, although without a statistically significant difference in one study. mdpi.com
Furthermore, inflammatory cytokines can impact NTCP expression. IL-1β has been shown to reduce both rat and human NTCP promoter activity and transport activity by suppressing the RAR/RXR complex. mdpi.com Other pro-inflammatory cytokines like TNF-α and IL-6 can also interfere with NTCP expression at the mRNA and protein levels. mdpi.com
Non-genetic factors, such as smoking and alcohol consumption, have been identified as influencing NTCP expression levels in human livers. nih.gov Inter-individual variability in NTCP expression has been observed, with mRNA levels varying up to 44-fold and protein levels up to 10.4-fold in human liver samples. nih.gov This variability is considered multifactorial, involving clinical factors, DNA methylation at specific CpG sites in the SLC10A1 gene, transcriptional regulation, and hepatic metabolism, rather than solely genetic variation within SLC10A1. nih.gov
Changes in NTCP expression have also been observed in various liver disease states, although information is more limited and often focused on cholestatic conditions. Downregulation of NTCP protein, but not mRNA, has been noted in liver samples from patients with progressive familial intrahepatic cholestasis, suggesting post-transcriptional regulatory mechanisms. uzh.ch
Analyzing the intricate network of factors that regulate NTCP expression at the mRNA and protein levels is crucial for understanding bile acid homeostasis and the implications for drug disposition and liver disease.
Biomimetic Assays for Lipid Solubilization and Bioavailability
Biomimetic assays are valuable tools for simulating the physiological environment of the gastrointestinal tract to study the solubilization and bioavailability of lipids and lipophilic compounds, with this compound being a key component in these systems. As a primary bile salt, STC contributes significantly to the formation of mixed micelles, which are essential for the solubilization of dietary fats and poorly soluble drugs in the intestinal lumen. researchgate.net
These assays often utilize simulated intestinal fluids designed to mimic the composition and conditions of the fasted or fed state, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). uit.noacs.org Both FaSSIF and FeSSIF contain this compound, typically at different concentrations to reflect the physiological variations in bile salt levels between the fasted and fed states. uit.no The presence of this compound in these media is critical for mimicking the in vivo solubilization processes.
Studies employing biomimetic assays with this compound have investigated the solubilization of nutritional lipids from various sources. For example, a study assessed the capacity of STC, as a model surfactant, to solubilize fatty acids from different primary producers. researchgate.netdiva-portal.org Using a constant concentration of STC (28.7 mM), researchers observed significant differences in the percentage of total fatty acids and triacylglycerols solubilized from different sources after a specific incubation period. researchgate.netdiva-portal.org This highlights the utility of such assays in evaluating the relative bioavailability of lipids from different dietary inputs.
Biomimetic models, including those incorporating this compound, are also used to estimate intestinal drug permeability. uit.no The interaction between this compound and model membranes, such as phospholipid bilayers, is an important aspect studied in these assays. researchgate.netuit.no At concentrations below the critical micelle concentration, this compound can interact with membrane lipids, influencing the permeability of compounds. uit.no The solubilization capacity of biomimetic media containing STC has been shown to enhance the solubility of poorly soluble drugs, and these in vitro results can correlate with in vivo absorption profiles. researchgate.netacs.org
The development and application of biomimetic assays incorporating this compound are crucial for predicting the in vivo behavior of lipophilic substances, including nutrients and pharmaceuticals, by providing a more physiologically relevant environment compared to simple buffer systems. uit.no
Regulatory Mechanisms and Signaling Pathways Influenced by Sodium Taurocholate
Transcriptional Regulation of Bile Acid Transport Proteins (e.g., NTCP, BSEP)
Sodium taurocholate influences the transcriptional regulation of critical bile acid transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP/SLC10A1) and the Bile Salt Export Pump (BSEP/ABCB11). NTCP is the primary uptake transporter for conjugated bile acids like taurocholate at the basolateral membrane of hepatocytes, facilitating their entry into the liver. nih.govnih.govuzh.ch BSEP is responsible for the efflux of monovalent bile acids from hepatocytes into the bile canaliculus, representing a rate-limiting step in bile formation and driving enterohepatic circulation. nih.govuzh.chmdpi.com
Bile acids, including taurocholate, are known to decrease NTCP expression, primarily through pathways involving the farnesoid X receptor (FXR) and its target gene, the small heterodimer partner (SHP). nih.gov Conversely, bile acids generally increase BSEP expression through direct activation of FXR. nih.gov In cholestatic conditions and liver disease, NTCP mRNA and protein expression are consistently downregulated. nih.govuzh.ch The mRNA level of NTCP shows an inverse correlation with serum bilirubin (B190676) and bile salt levels. uzh.ch Restoration of bile flow can lead to increased NTCP mRNA levels. uzh.ch
BSEP expression is highly regulated at the transcriptional level, with significant inter-individual variability observed in mRNA and protein levels. mdpi.com FXR, a ligand-activated transcription factor, is a key regulator of BSEP expression. mdpi.com Upon binding of bile acids like chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and cholic acid (CA) to FXR, the FXR/RXR heterodimer binds to an FXR response element (FXRE) in the BSEP promoter region, thereby inducing its expression. mdpi.com Liver receptor homolog-1 (LRH-1) also plays a role in inducing BSEP expression. scienceopen.com
Nuclear Receptor-Mediated Feedback and Feed-forward Control (e.g., FXR, FGF15/19)
This compound participates in nuclear receptor-mediated feedback and feed-forward loops, prominently involving FXR and the Fibroblast Growth Factor 15/19 (FGF15/19) axis. FXR is a nuclear receptor highly expressed in the liver and intestine that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. nih.govfrontiersin.orginterceptpharma.com Bile acids, acting as endogenous ligands for FXR, regulate a network of genes involved in bile acid synthesis, secretion, and absorption. nih.gov
In the intestine, bile acids activate FXR in ileal enterocytes, leading to the induction of FGF15 (in rodents) and FGF19 (in humans). mdpi.comnih.govnih.gov FGF15/19 acts as a hormone that travels via the portal circulation to the liver. mdpi.comnih.gov In the liver, FGF15/19 activates a receptor complex involving FGF receptor 4 (FGFR4) and β-klotho, an obligate co-receptor. mdpi.com This activation leads to the repression of bile acid synthesis, primarily by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. mdpi.comnih.govahajournals.org This represents a crucial negative feedback loop where increased bile acid levels lead to reduced synthesis via the FXR-FGF15/19 axis. mdpi.comnih.govjci.org
FXR also regulates the expression of bile acid transporters. In the liver, activated hepatic FXR upregulates BSEP expression to promote bile acid efflux and downregulates NTCP expression to reduce uptake when bile acid levels are high. frontiersin.org In the intestine, FXR activation can lead to the inhibition of the apical sodium-dependent bile acid transporter (ASBT) through the induction of SHP, thereby decreasing intestinal bile acid reabsorption. frontiersin.orguzh.ch The mechanism for FXR-mediated repression of NTCP and ASBT involves the induction of the transcriptional repressor SHP, which interferes with the activity of transcriptional activators like RXR, RAR, HNF-1α, HNF-4α, and the glucocorticoid receptor. uzh.chresearchgate.netmdpi.com
Cross-talk with Cellular Signaling Pathways (e.g., PI3K, CaMKK, AKT/mTOR, AMPK)
This compound interacts with and influences various intracellular signaling pathways, including PI3K, CaMKK, AKT/mTOR, and AMPK. Bile acids, including taurocholate, can function as signaling molecules, activating pathways such as PI3K/AKT and calcium-CaMKK. pnas.org
The PI3K pathway has been implicated in bile acid signaling. While hydrophobic bile acids can induce apoptosis partly via a PI3K p110γ signaling pathway, hydrophilic bile acids like taurocholate can activate PI3K pathways, contributing to hepatocyte protection. nih.govnih.gov PI3K signaling is also involved in promoting the intracellular movement of NTCP to the plasma membrane after cAMP activation. researchgate.net Bile acids can also activate PI3K in other cell types, such as human syncytiotrophoblasts, leading to the activation of downstream pathways like NF-κB. researchgate.net The PI3K/AKT/mTOR pathway is known to regulate hepatic lipid metabolism and can be influenced by bile acids. e-dmj.orgmdpi.comwjgnet.com
Calcium/CaMKK signaling is another pathway influenced by bile acids. Taurocholate has been shown to activate calcium-CaMKK. pnas.org
The AKT/mTOR pathway is a key regulator of cellular growth, proliferation, and metabolism, and it interacts with bile acid signaling. Bile acids can activate FXR to stimulate insulin (B600854) and IRS1-AKT-PI3K signaling, which in turn inhibits mTORC1. e-dmj.org The AKT/mTOR/SREBP-1 signaling pathway is crucial for regulating hepatic cellular lipid metabolism and can be modulated by bile acids. wjgnet.com
AMPK, an energy sensor, also interacts with bile acid signaling. Taurocholate has been shown to rapidly activate AMPK through a cAMP-Epac-MEK-LKB1 pathway, which is involved in hepatocyte polarization and bile canalicular formation. pnas.orgnih.gov AMPK activation can influence bile acid metabolism and HNF4α signaling. biorxiv.org Pharmacological activation of AMPK has been shown to inhibit FXR transcriptional activity and disrupt bile acid balance in mouse models. jst.go.jp
Post-Translational Regulation of Transport Proteins
Beyond transcriptional control, this compound and other bile acids influence the function and localization of transport proteins through post-translational modifications. Both NTCP and BSEP undergo post-translational regulation, including phosphorylation/dephosphorylation, translocation to and retrieval from the plasma membrane, and degradation via the ubiquitin-proteasome system. nih.govuzh.chcapes.gov.br These processes are mediated by various signaling pathways. nih.govuzh.ch
For NTCP, post-translational regulation is complex and can be species-specific. mdpi.com cAMP signaling can stimulate Ca2+ or PP2B to dephosphorylate NTCP. researchgate.net Activation of protein kinase C (PKC), particularly Ca2+-dependent conventional PKCs, can induce endocytosis of NTCP, reducing its surface expression and bile salt uptake. physiology.orgnih.gov This mechanism may protect hepatocytes from toxic bile salt concentrations. physiology.org The intracellular movement of NTCP to the plasma membrane can be promoted by PI3K/PKB/PKC isomers after cAMP activation. researchgate.net
ASBT, another bile acid transporter, also undergoes post-translational modifications such as N-glycosylation, ubiquitination, and S-acylation, which regulate its function, translocation, and stability. uic.eduacs.orgresearchgate.net Phosphorylation is also critical for the functional expression of ASBT, with kinases like PKC, PKA, and MAP kinases implicated in its regulation. acs.orgacs.org S-acylation has been shown to affect ASBT function, membrane expression, and stability. uic.eduresearchgate.net
The localization of NTCP in membrane rafts and its modulation by membrane cholesterol content represent another form of regulation that affects its function. nih.gov
Interactions of Sodium Taurocholate with Gut Microbiota and Other Compounds in Research Models
Influence on Gut Bacterial Community Dynamics
The presence and metabolism of bile acids, including sodium taurocholate, significantly impact the composition and activity of the gut microbiota. nih.govmdpi.com
Role in Spore Germination and Bacterial Growth (e.g., Clostridium difficile)
This compound is a known potent germinant for Clostridium difficile spores. nih.govmicrobiologyresearch.orgnih.govasm.org This germination is a critical initial step in the pathogenesis of C. difficile infection (CDI). nih.govasm.org Studies have shown that C. difficile spores detect specific bile acids, such as taurocholate, as environmental cues to initiate the germination process. mdpi.com The presence of this compound can stimulate the first step of germination, leading to the outgrowth of vegetative cells. nih.gov Research indicates variation in germination efficiency among different C. difficile ribotypes in the presence of this compound. For instance, ribotype 027 isolates have shown significantly higher germination efficiencies compared to ribotype 106 and 078 in the presence of 0.1% this compound. microbiologyresearch.orgnih.gov
Data on C. difficile spore germination efficiency in the presence of 0.1% this compound by ribotype:
| Ribotype | Mean Germination Efficiency (%) | 95% Confidence Interval (%) |
| 027 | 51.66 ± 8.75 | 47.37–55.95 |
| 106 | 41.91 ± 8.35 | 37.82–46 |
| 078 | 42.07 ± 8.57 | 37.22–46.92 |
Table based on data from citation microbiologyresearch.orgnih.gov.
Conversely, other bile acids, such as chenodeoxycholic acid (CDCA), can inhibit taurocholate-mediated germination of C. difficile spores. nih.govasm.orgplos.org While this compound promotes C. difficile proliferation, secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) can inhibit its growth and toxic effects. mdpi.com The presence of this compound has also been observed to protract the sporulation process in vegetative cells of C. difficile in aerobic conditions in research settings. hilarispublisher.com
Bile Salt Hydrolases (BSHs) and Their Role in Bile Acid Modification
Gut bacteria produce enzymes called bile salt hydrolases (BSHs), which play a significant role in modifying bile acids, including this compound. ndpublisher.iniomcworld.orgresearchgate.netnih.gov BSHs catalyze the deconjugation of conjugated bile salts, cleaving the amide bond and releasing the unconjugated bile acid and a free amino acid (like taurine (B1682933) or glycine). iomcworld.orgnih.gov This deconjugation affects the properties and subsequent metabolism of bile acids. ndpublisher.iniomcworld.org
Studies have evaluated the BSH activity of various probiotic bacteria against this compound. Different strains exhibit varying levels of deconjugation activity. For example, Lactobacillus plantarum DGIA1 showed high specific BSH activity against this compound, resulting in 81% deconjugation in one study. nih.gov Bifidobacterium breve A26 and Lactobacillus plantarum LA3 also demonstrated high BSH activity and deconjugation capability against this compound. iomcworld.orgresearchgate.net
Data on deconjugation of this compound by selected bacterial strains:
| Bacterial Strain | Deconjugation of this compound (%) |
| Lactobacillus plantarum DGIA1 | 81 nih.gov |
| Bifidobacterium breve A26 | High (correlated with high BSH activity) iomcworld.orgresearchgate.net |
| Lactobacillus plantarum LA3 | High (correlated with high BSH activity) iomcworld.orgresearchgate.net |
| Lactobacillus rhamnosus GG | 24 nih.gov |
| Saccharomyces boulardii | 57 nih.gov |
Table based on data from citations iomcworld.orgresearchgate.netnih.gov. Note: "High" indicates reported high activity without a specific percentage in the provided snippets for those strains.
BSH activity is considered important for the survival and colonization of probiotic bacteria in the gastrointestinal tract and can influence cholesterol and bile acid metabolism in the host. iomcworld.orgresearchgate.net
Impact on Fecal Bile Acid Composition and Microbial Ecology
The metabolic activities of the gut microbiota, particularly BSH activity and 7α-dehydroxylation, significantly alter the composition of the bile acid pool in the intestine, including the levels of this compound and its metabolites. nih.govmdpi.comresearchgate.netfrontiersin.org Changes in gut microbiota composition can lead to shifts in fecal bile acid profiles. nih.govresearchgate.netfrontiersin.org For instance, antibiotic treatment can lead to an increase in primary bile acids, such as taurocholic acid, and a decrease in secondary bile acids, potentially promoting the colonization of pathogens like C. difficile. nih.gov Conversely, interventions like fecal microbiota transplantation (FMT) can restore a normal fecal bile acid composition with an increase in secondary bile acids, which can inhibit the germination of C. difficile spores. nih.govplos.org
Specific dietary components, such as resistant starch, have been shown in research models to affect the conversion of this compound by modulating the intestinal flora, leading to increased hydrolysis of this compound and reduced conversion of secondary bile acids by promoting the growth of bacteria like Bifidobacterium and Lactobacillus. researchgate.net
Interactions with Exogenous Compounds and Xenobiotics in Research Models
This compound interacts with various exogenous compounds and xenobiotics within the gastrointestinal tract and in cellular models, influencing their solubilization, absorption, and transport.
Solubilization and Absorption of Bioactive Substances in Gastrointestinal Models
As a biosurfactant, this compound plays a crucial role in the solubilization of lipids and poorly water-soluble substances in the gastrointestinal tract by forming micelles. fishersci.sefishersci.caiapchem.orgresearchgate.net These micelles can encapsulate hydrophobic compounds, thereby increasing their solubility in the aqueous environment of the gut lumen and facilitating their absorption. iapchem.orgresearchgate.netresearchgate.net
Research using gastrointestinal models, such as simulated intestinal fluid and cell monolayers (e.g., Caco-2 cells), has demonstrated the ability of this compound to enhance the solubilization and absorption of poorly water-soluble drugs and other bioactive substances. iapchem.orgresearchgate.netoatext.com The formation of mixed micelles with phospholipids (B1166683) and other endogenous surfactants further contributes to this solubilization effect. researchgate.netresearchgate.netoatext.com Studies have shown that the presence of bile salts like this compound significantly contributes to the improved absorption of drugs delivered by formulations such as solid dispersions. researchgate.net The solubilization capacity of bile salt micelles can be influenced by microbial metabolism, potentially impacting drug absorption. acs.orgnih.gov
Inhibition of Bile Acid Transport by Cholestasis-Inducing Drugs in Cell Models
This compound is a key substrate for hepatic uptake transporters, particularly the sodium-taurocholate cotransporting polypeptide (NTCP, SLC10A1), located on the basolateral membrane of hepatocytes. capes.gov.broup.combrieflands.comnih.gov This transporter is essential for the efficient uptake of conjugated bile acids from the portal blood into the liver. oup.combrieflands.com
In cell models, such as polarized LLC-PK1 cells co-expressing human NTCP and the bile salt export pump (BSEP, ABCB11), this compound transport can be inhibited by certain cholestasis-inducing drugs. capes.gov.brnih.gov These drugs can interfere with the function of bile acid transporters, leading to impaired bile acid transport and potential accumulation of bile acids in the liver, a hallmark of cholestasis. capes.gov.broup.combrieflands.comnih.gov Studies have shown that well-known cholestatic drugs, including rifampicin, rifamycin (B1679328) SV, glibenclamide, and cyclosporin (B1163) A, can reduce the basal-to-apical transport of taurocholate across cell monolayers expressing NTCP and BSEP by inhibiting these transporters. capes.gov.brnih.gov These cell models are valuable tools for identifying potential inhibitors of bile acid transport and assessing the cholestatic potential of new drug candidates. capes.gov.broup.com
This compound, a primary bile acid conjugated with taurine, plays a significant role in modulating host-microbiota interactions within the gastrointestinal tract, as demonstrated in various research models. nih.govmdpi.comtandfonline.com This modulation occurs through both direct effects on microbial populations and indirect influences mediated by host signaling pathways. nih.govtandfonline.comjjgastro.com
This compound is involved in the enterohepatic circulation, a process where bile acids are synthesized in the liver, secreted into the intestine to aid in lipid digestion, and then largely reabsorbed in the ileum to return to the liver. nih.govmdpi.comjjgastro.com A small percentage of bile acids, including this compound that escapes reabsorption, reaches the colon where it interacts with the gut microbiota. mdpi.comtandfonline.comjjgastro.com
This compound can directly influence the growth and germination of certain gut bacteria. For instance, it is a typical reagent used for growing Clostridium difficile in vitro and has been shown to stimulate the germination of C. difficile spores. nih.govmdpi.com This highlights a mechanism by which primary bile acids can potentially promote the outgrowth of this opportunistic pathogen, particularly in conditions of dysbiosis, such as following antibiotic treatment which can increase primary bile acids and decrease secondary bile acids. nih.gov
Furthermore, bile acids, including this compound, can exert direct antimicrobial effects on gut bacteria, potentially impacting membrane integrity and leading to cell death at high concentrations. nih.gov The extent of this damage can be related to the hydrophobicity of the bile acid. nih.gov
Beyond direct effects, this compound can indirectly modulate host-microbiota interactions by influencing host signaling pathways. Bile acids activate receptors such as the farnesoid X receptor (FXR) and the G-protein coupled receptor 5 (TGR5), which are involved in regulating bile acid homeostasis, metabolism, and intestinal barrier function. nih.govtandfonline.com Activation of FXR can prevent bacterial translocation across the intestinal mucosal barrier by reducing damage and inflammation. nih.gov Research in mouse models has indicated that the formation of hydrophobic secondary bile acids by the microbiota can activate FXR in the intestine, regulating bile acid homeostasis. nih.gov
Studies using dietary interventions in research models, such as supplementation with resistant starch in rats, have demonstrated that changes in the gut microbiota composition, specifically increases in Bifidobacterium and Lactobacillus, can affect the conversion of this compound. researchgate.net This suggests that dietary modulation of the microbiota can indirectly influence the fate and impact of this compound in the gut.
Engineered probiotic approaches in mouse models have also explored the modulation of bile acid metabolism to inhibit pathogens like C. difficile. For example, engineered Escherichia coli Nissle has been used to restore bile acid metabolism, with taurocholate effectively inhibiting C. difficile germination and growth in vitro and reducing symptoms in a mouse model. aai.orgnih.gov
The interaction between this compound and the gut microbiota is a complex, bidirectional relationship. While the microbiota metabolizes bile acids, including this compound, the bile acids themselves influence the composition and activity of the microbial community. nih.govmdpi.comtandfonline.com This interplay is crucial for maintaining gut homeostasis and can be implicated in various physiological and pathological processes.
Research Findings on this compound and Gut Microbiota Modulation in Research Models
| Research Model | Intervention/Observation | Key Finding Related to this compound and Microbiota | Source |
| In vitro studies | Growth media for C. difficile | This compound stimulates C. difficile spore germination and growth. | nih.govmdpi.com |
| Mouse models | Comparison of germ-free and conventional mice | Presence of microbiota reduces overall bile acid pool and influences site-specific concentrations; microbiota-depleted mice have higher taurine-conjugated bile acids like taurocholate. | nih.govpnas.orgnih.gov |
| Mouse models | Biliary duct ligation and FXR activation | FXR activation, influenced by bile acids, prevents bacterial translocation across the intestinal barrier. | nih.gov |
| Rat models | Dietary supplementation with resistant starch | Resistant starch alters gut microbiota composition (Bifidobacterium, Lactobacillus), affecting this compound conversion. | researchgate.net |
| Mouse models | Engineered E. coli Nissle expressing bile salt hydrolase | Engineered bacteria can restore bile acid metabolism, with taurocholate inhibiting C. difficile in vitro and in mouse models. | aai.orgnih.gov |
| In vitro studies | Biorelevant simulated intestinal fluid | This compound, as a trihydroxy bile salt, influences the solubilization capacity of bile salt micelles for poorly water-soluble drugs. | nih.govacs.org |
| Gilthead seabream | Dietary bile salt supplementation | Dietary supplementation with a blend including this compound alters intestinal microbial richness and composition (e.g., increase in Firmicutes, Bacteroides). | frontiersin.org |
Emerging Research Areas and Future Directions in Sodium Taurocholate Studies
Advanced Mechanistic Modeling of Transport and Metabolism (e.g., In Vitro to In Vivo Extrapolation - IVIVE, Physiologically Based Pharmacokinetic - PBPK models)
Advanced mechanistic modeling approaches, such as In Vitro to In Vivo Extrapolation (IVIVE) and Physiologically Based Pharmacokinetic (PBPK) models, are increasingly being applied to study the transport and metabolism of sodium taurocholate. These models aim to quantitatively simulate drug disposition and drug-drug interactions by incorporating in vitro data, such as Km and Vmax values for relevant transporters and enzymes, into a physiological framework. simulations-plus.comeuropeanpharmaceuticalreview.comnih.gov Mechanistic simulation of drug transport in hepatocyte models, including both sandwich and suspended cultures, allows for the simultaneous determination of these parameters for influx and efflux transporters, as well as metabolic enzymes. simulations-plus.com These models can account for additional processes like drug diffusion, protein binding, lysosomal trapping, and partitioning into lipid bilayers. simulations-plus.com For instance, the active uptake and biliary secretion of this compound have been simulated in sandwich hepatocyte models. simulations-plus.com The parameters extracted from these in vitro models can then be utilized in PBPK models to predict in vivo exposure. simulations-plus.com Future directions involve expanding the capabilities of these hepatocyte models and improving the prediction of in vivo effects from preclinical data, which can be complicated by species differences in transporter function. bioanalysis-zone.com
Further Elucidation of Structural and Functional Aspects of Associated Transport Proteins and Receptors
Significant research is dedicated to understanding the structural and functional aspects of proteins that transport this compound or act as its receptors. The human sodium-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary uptake system for conjugated bile salts like this compound in the liver and also serves as a key receptor for the entry of Hepatitis B (HBV) and Hepatitis D (HDV) viruses into hepatocytes. karger.comnih.govnih.govmdpi.comelifesciences.orgtandfonline.commdpi.com The identification of NTCP as a receptor for HBV and HDV has provided valuable cell culture systems for studying viral entry mechanisms and screening antiviral drugs targeting NTCP. karger.commdpi.comelifesciences.orgmdpi.com
Recent cryo-electron microscopy (cryo-EM) studies have provided structural insights into human NTCP, revealing different conformational states. nih.govbiorxiv.org Molecular dynamics simulations based on these structures have identified potential binding locations for taurocholate acid within NTCP, including an extracellular pocket, a middle pore, and a cytoplasmic pocket. nih.gov These simulations suggest that sodium binding facilitates taurocholate transport by inducing conformational changes. nih.gov Further research is needed to fully define the exact binding location and the complete transport mechanism. nih.gov Studies have also investigated the structural plasticity of NTCP, identifying "rheostat positions" where amino acid substitutions can lead to a wide range of functional outcomes, impacting transport kinetics and specificity. researchgate.net
Beyond its role as a transporter and viral receptor, NTCP also undergoes complex post-translational regulation, and its trafficking between the cell surface and intracellular vesicles is regulated by signaling pathways, including the PI3 kinase/PKCζ pathway. nih.govphysiology.org Research indicates that the epidermal growth factor receptor (EGFR) may be a target of PKCζ activity and traffics with NTCP in vesicles, potentially influencing NTCP's subcellular distribution and ligand targeting. nih.gov
Identification of Novel Signaling Cascades Triggered by this compound
This compound and other bile acids are increasingly recognized as signaling molecules that activate various cellular pathways. nih.govnih.govmdpi.comcapes.gov.br Research is actively identifying novel signaling cascades triggered by this compound, particularly in the context of liver physiology, inflammation, and metabolic diseases.
Studies have shown that this compound can induce damage in pancreatic ductal cells and acinar cells, involving signaling pathways related to oxidative stress and inflammation. nih.govmdpi.comfrontiersin.org For instance, this compound-induced pancreatic ductal cell damage has been linked to the S100A9/VNN1 signaling pathway, and inhibiting this pathway can restore redox homeostasis and reduce the release of inflammatory factors. nih.gov In pancreatic acinar cells, this compound has been shown to increase intracellular calcium concentration, induce oxidative stress, and activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comfrontiersin.org Emodin, a natural product, has been shown to alleviate this compound-induced injury in these cells by inhibiting related signaling pathways, such as the S100A9/VNN1 pathway in ductal cells and the HTRA1/TGF-β1 and NF-κB pathways in acinar cells. nih.govfrontiersin.org
Bile acids, including this compound, also interact with nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors like TGR5, influencing metabolic and immune systems. nih.govnih.govmdpi.com Emerging research explores how bile acid metabolites interact with intestinal epithelial and immune cells, contributing to inflammatory conditions like inflammatory bowel disease (IBD). frontiersin.orgresearchgate.net This involves interactions with intracellular pathways such as autophagy, apoptosis, and the inflammasome pathway. frontiersin.orgresearchgate.net
Comparative Studies of Species-Specific Differences in this compound Function and Regulation
Significant species-specific differences exist in the synthesis, metabolism, transport, and regulation of bile acids, including this compound. bioanalysis-zone.comnih.govnih.govfrontiersin.org These differences can complicate the extrapolation of preclinical data from animal models to humans, particularly in the context of drug disposition and potential drug-induced liver injury (DILI). bioanalysis-zone.comresearchgate.netsrce.hr
Comparative studies have highlighted variations in the expression levels and modulation of NTCP across species like mice, rats, monkeys, and humans. nih.govnih.govdntb.gov.ua For example, the expression of Ntcp in mouse and rat liver tissue has been found to be significantly higher than in human and monkey tissue. nih.govdntb.gov.ua Furthermore, the gender-divergent expression of Ntcp mRNA differs between rats and mice. nih.gov Modulation of NTCP/Ntcp expression in cultured hepatocytes has also shown species-specific patterns. nih.gov
Functional comparisons of human NTCP (hNTCP) and mouse Ntcp (mNtcp) have revealed similarities in transport kinetics for certain substrates like estrone-3-sulfate and rosuvastatin, as well as comparable inhibition patterns for some compounds like cyclosporine A. researchgate.net However, distinct species differences have been observed for specific compounds, such as benzbromarone, which showed a fivefold higher IC50 for mNtcp compared to hNTCP. researchgate.net These findings underscore the importance of considering species differences when translating findings from animal studies to human pharmacokinetics. researchgate.net The species specificity of HBV and HDV infection at the entry level is also critically determined by NTCP. karger.comelifesciences.org
Interplay with Immunometabolic Pathways in Experimental Systems
The interplay between bile acids, including this compound, and immunometabolic pathways is an active area of research, particularly in the context of metabolic disorders and inflammatory diseases. Bile acids are recognized as key integrators and modulators of systemic immunometabolism. nih.govmdpi.com
Bile acids can directly modulate the immune system by influencing inflammatory responses through various mechanisms. nih.govmdpi.com They also play a crucial role in maintaining the dynamic communication between the host and the gut microbiota, which in turn influences immunometabolism. nih.govmdpi.comfrontiersin.org Disturbances in bile acid metabolism and the gut microbiota have been associated with cardiometabolic diseases and inflammatory bowel disease. nih.govmdpi.comfrontiersin.orgresearchgate.net
Experimental systems are being used to explore how bile acids shape both innate and adaptive immune responses and how the bile acid axis coordinates metabolic disorders with chronic inflammation. nih.gov This includes investigating the role of bile acid receptors, such as FXR and TGR5, in regulating metabolic homeostasis of lipids, glucose, and amino acids, as well as their involvement in immune modulation. nih.govnih.gov Emerging evidence suggests that specific bile acid metabolites interact with intestinal epithelial and immune cells, contributing to the inflammatory environment in conditions like IBD. frontiersin.orgresearchgate.net Research is also exploring how bile acids might influence the pathogenesis of viral infections, such as HCV, through bile acid-mediated suppression of interferon-stimulated genes. mdpi.com
Q & A
Q. What is the primary role of sodium taurocholate in bile acid transport, and how is this mechanism studied experimentally?
this compound is actively transported by the sodium-taurocholate cotransporting polypeptide (NTCP/SLC10A1), a hepatic transporter critical for bile acid homeostasis. Experimental methods to study this include:
- Competitive uptake assays : Using radiolabeled this compound (³H-taurocholate) in cell lines (e.g., HEK293 cells overexpressing NTCP) to measure transport kinetics .
- Michaelis-Menten modeling : Quantifying transport parameters (e.g., , ) under sodium-dependent and sodium-free conditions to distinguish active transport from passive diffusion .
- Genetic knockdown/knockout models : Assessing bile acid accumulation in NTCP-deficient hepatocytes or animal models .
Q. What standardized methods are used to quantify this compound binding capacity in polysaccharide studies?
Researchers employ in vitro binding assays with the following steps:
- Standard curve preparation : this compound solutions (0.05–0.2 mg/mL) are measured spectrophotometrically at 387 nm, yielding a linear regression (, ) for concentration calibration .
- Binding rate calculation : Using the equation:
where and are initial and equilibrium concentrations of this compound .
Q. How is this compound utilized in dissolution testing for drug formulation studies?
this compound is a key component of biorelevant media (e.g., FaSSIF) to mimic intestinal conditions. Methodological steps include:
- Media preparation : Combining this compound (3 mM) with lecithin (0.75 mM) in pH-adjusted buffers .
- Dissolution simulation : Using software (e.g., DDDPlus™) to model drug release, with parameters like solubility enhancement factor (SEF) optimized for taurocholate (SEF = 96,200.54) to fit experimental data .
Advanced Research Questions
Q. How can conflicting data on this compound binding rates in polysaccharide studies be resolved?
Discrepancies often arise from variations in polysaccharide purity or structural heterogeneity. To address this:
- Fraction-specific analysis : Purify polysaccharide fractions (e.g., TFPS1–TFPS4) and compare binding rates under identical conditions (e.g., 0.5 mg/mL polysaccharide, pH 7.4) .
- Statistical pooling : Apply a pooled data analysis to harmonize results across studies, controlling for batch-to-batch variability .
Q. What explains the contradictory role of this compound in enzyme assays across species (e.g., human vs. mouse)?
In GBA1 (glucocerebrosidase) activity assays:
- This compound enhances GBA1 activity in human brain lysates by stabilizing enzyme-substrate interactions ( reduced from 20 µM to 5 µM with taurocholate).
- In mouse lysates, taurocholate does not enhance activity, likely due to species-specific differences in enzyme cofactor requirements .
Q. How do NTCP mutations influence this compound transport efficiency and HBV/HDV receptor function?
- Functional assays : The S267F variant in NTCP reduces HBV/HDV entry by >90% while impairing taurocholate uptake ( increases from 6.2 µM to 25.4 µM) .
- Structural studies : Molecular dynamics simulations reveal that S267F disrupts a critical hydrogen-bonding network required for both bile acid and viral receptor functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
